5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQQDVNLUQDFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650601 | |
| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017788-99-6 | |
| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecular structure through the lens of ¹³C NMR spectroscopy. We will delve into the experimental and theoretical aspects of acquiring and interpreting the spectrum, providing a robust framework for the structural elucidation of this and related heterocyclic compounds.
Introduction: The Significance of Structural Verification
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, with the chemical formula C₁₈H₂₃BrN₂O, is a multifaceted molecule featuring a substituted pyrimidine ring linked to a di-tert-butylphenoxy group.[1] The precise arrangement of these moieties is critical to its chemical reactivity and potential biological activity. ¹³C NMR spectroscopy is an indispensable tool for confirming the carbon framework of such molecules, providing unambiguous evidence of its structure. This guide will walk through the process of predicting, assigning, and understanding the ¹³C NMR spectrum of this compound, thereby offering a blueprint for the structural characterization of complex organic molecules.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous assignment of the ¹³C NMR signals, a standardized numbering system for the carbon atoms of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is essential. The following diagram illustrates the molecular structure with each unique carbon atom assigned a specific number.
Figure 1: Molecular structure and carbon numbering scheme for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum. The causality behind each parameter selection is explained to ensure a robust and reproducible experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. A higher concentration is preferred for ¹³C NMR due to its lower natural abundance and gyromagnetic ratio compared to ¹H.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the compound and its own carbon signals should not overlap with those of the analyte.[2] CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single carbon signal at approximately 77 ppm.[2]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.
-
-
Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to achieve better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the resonant frequency to ensure optimal power transfer and signal detection.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate chemical shift determination.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to encompass the chemical shifts of most organic compounds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point. This delay allows for the longitudinal relaxation of the carbon nuclei between pulses, which is important for quantitative accuracy, although not strictly necessary for simple structural confirmation.
-
Proton Decoupling: Broadband proton decoupling is employed to collapse the C-H coupling, resulting in a singlet for each unique carbon atom and a significant enhancement of the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the solvent peak as a secondary standard (e.g., CDCl₃ at 77.16 ppm).[2]
-
Integrate the peaks if relative signal intensities are of interest, although this is less straightforward for ¹³C NMR than for ¹H NMR due to variable relaxation times and NOE effects.
-
Predicted ¹³C NMR Data and Peak Assignments
In the absence of experimentally acquired data, a predicted ¹³C NMR spectrum provides a valuable reference. The following table summarizes the predicted chemical shifts for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, generated using established NMR prediction algorithms. The subsequent analysis provides a detailed rationale for the assignment of each signal.
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C2 | 163.5 | Pyrimidine carbon attached to two nitrogen atoms and an oxygen atom; highly deshielded. |
| C4 | 158.2 | Pyrimidine carbon adjacent to a nitrogen atom. |
| C6 | 158.2 | Pyrimidine carbon adjacent to a nitrogen atom. |
| C5 | 108.9 | Pyrimidine carbon bearing the bromine atom; shielded by the halogen's lone pairs but deshielded by its electronegativity. |
| C1' | 148.1 | Phenoxy carbon directly attached to the ether oxygen; deshielded. |
| C2' | 139.8 | Phenoxy carbon bearing a tert-butyl group. |
| C4' | 145.7 | Phenoxy carbon bearing a tert-butyl group. |
| C3' | 124.3 | Aromatic CH carbon on the phenoxy ring. |
| C5' | 126.5 | Aromatic CH carbon on the phenoxy ring. |
| C6' | 118.9 | Aromatic CH carbon on the phenoxy ring. |
| C(CH₃)₃ (quat, C2') | 34.5 | Quaternary carbon of the tert-butyl group at the C2' position. |
| C(CH₃)₃ (quat, C4') | 35.1 | Quaternary carbon of the tert-butyl group at the C4' position. |
| C(CH₃)₃ (methyl, C2') | 30.1 | Methyl carbons of the tert-butyl group at the C2' position. |
| C(CH₃)₃ (methyl, C4') | 31.6 | Methyl carbons of the tert-butyl group at the C4' position. |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
In-Depth Spectral Analysis
The predicted ¹³C NMR spectrum of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine can be logically dissected by considering the electronic environments of the carbon atoms in the pyrimidine and phenoxy moieties.
The Pyrimidine Ring (C2, C4, C5, C6)
The chemical shifts of the pyrimidine ring carbons are significantly influenced by the two electronegative nitrogen atoms and the substituents.
-
C2: This carbon is bonded to two nitrogen atoms and the exocyclic ether oxygen. This environment results in a substantial downfield shift, making it the most deshielded carbon in the pyrimidine ring.
-
C4 and C6: These two carbons are chemically equivalent in the parent pyrimidine. In this substituted pyrimidine, they are in similar environments, each adjacent to a nitrogen atom, leading to a downfield shift.
-
C5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and the shielding effect of its lone pairs typically cause an upfield shift compared to an unsubstituted carbon. However, the electronegativity of bromine also has a deshielding influence. The predicted value of around 108.9 ppm reflects the net result of these competing effects.
The 2,4-di-tert-butylphenoxy Group
The chemical shifts of the phenoxy ring carbons are influenced by the ether linkage and the two bulky tert-butyl groups.
-
C1': The carbon atom directly bonded to the ether oxygen (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom.
-
C2' and C4': These carbons are substituted with electron-donating tert-butyl groups, which generally cause a downfield shift at the point of attachment.
-
C3', C5', and C6': These are protonated aromatic carbons. Their chemical shifts are influenced by the electronic effects of the oxygen and tert-butyl substituents.
-
Tert-butyl Carbons: The quaternary carbons of the tert-butyl groups are expected to appear around 34-35 ppm, while the methyl carbons will resonate further upfield, around 30-32 ppm. The slight difference in the chemical shifts of the two tert-butyl groups arises from their different positions relative to the ether linkage.
Conclusion
This technical guide has provided a comprehensive framework for understanding the ¹³C NMR spectrum of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Through a combination of a detailed experimental protocol, predicted spectral data, and a thorough analysis of the expected chemical shifts, a clear picture of the molecule's carbon skeleton has been established. The principles and methodologies outlined herein serve as a valuable resource for the structural elucidation of this and other complex organic molecules, underscoring the power of ¹³C NMR spectroscopy in modern chemical research.
References
-
PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. National Center for Biotechnology Information. Available at: [Link].
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].
-
NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link].
Sources
Technical Guide: Strategic Functionalization of the C-Br Bond in 5-Bromopyrimidines
Executive Summary
The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of countless kinase inhibitors (e.g., Imatinib, Rosuvastatin). Within this class, 5-bromopyrimidines serve as a critical linchpin for divergent synthesis. The C5 position possesses unique electronic characteristics—it is the most "benzene-like" carbon on the ring, yet the C-Br bond offers a distinct handle for metallation and cross-coupling that is orthogonal to the nucleophilic susceptibility of the C2 and C4 positions.
This guide provides a rigorous analysis of the chemo- and regio-selective reactivity of the C5-Br bond. It details how to exploit the bond dissociation energy (BDE) differences between C-Br and C-Cl to achieve selective palladium insertion, and how to manage the thermal instability of 5-lithiopyrimidines during halogen-metal exchange.
Electronic Structure & Mechanistic Underpinnings
To master the reactivity of 5-bromopyrimidines, one must understand the competition between electronic deficiency and bond lability .
-
The Pyrimidine Trap (Electronic Bias): The nitrogen atoms at positions 1 and 3 exert a strong inductive (
) and mesomeric ( ) pull. This renders positions C2, C4, and C6 highly -deficient, making them prime targets for Nucleophilic Aromatic Substitution ( ). -
The C5 Anomaly: Position C5 is the node of highest electron density on the ring. It is resistant to
but highly susceptible to Electrophilic Aromatic Substitution ( ) and, crucially, oxidative addition by low-valent metals. -
Bond Energy Hierarchy: In poly-halogenated systems (e.g., 5-bromo-2-chloropyrimidine), the reactivity order is dictated by the catalyst.
-
Nucleophiles attack C2/C4 (Electronic control).
-
Palladium(0) inserts at C5-Br (Bond Energy control: C-Br
66 kcal/mol vs C-Cl 79 kcal/mol).
-
Visualization: The Reactivity Decision Matrix
The following diagram illustrates the decision logic for functionalizing a 5-bromo-2,4-dichloropyrimidine core.
Caption: Decision matrix for orthogonal functionalization. Note that Pd(0) exploits the weaker C-Br bond, while Nucleophiles exploit the electron-deficient C4/C2 positions.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The most robust application of the C5-Br bond is in Suzuki-Miyaura coupling. The critical challenge here is chemoselectivity : preventing the activation of C-Cl bonds if present at C2/C4.
The Mechanism of Selectivity
Palladium(0) undergoes oxidative addition to aryl halides. The rate of this addition correlates with bond strength:
Experimental Protocol: Regioselective C5-Arylation
Objective: Couple phenylboronic acid to 5-bromo-2-chloropyrimidine without touching the C2-chloride.
Reagents:
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered cases) -
Base:
(2.0 M aqueous, 2.5 equiv) -
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with the pyrimidine, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add the sparged DME and aqueous base via syringe.
-
Thermal Activation: Heat the mixture to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures increase the kinetic energy sufficiently to breach the activation energy barrier for C2-Cl oxidative addition.
-
-
Monitoring: Monitor via HPLC/UPLC. The reaction typically completes in 2–4 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over
.
Troubleshooting:
-
Loss of Selectivity: If you observe "bis-coupling" (reaction at C2), switch to a less electron-rich ligand (e.g., stick to
rather than SPhos or XPhos) and lower the temperature to 60°C.
Lithium-Halogen Exchange (Cryogenic Metallation)[2]
Direct lithiation of 5-bromopyrimidines generates a highly reactive 5-lithiopyrimidine species. This is a high-risk, high-reward strategy used to introduce electrophiles (aldehydes, ketones, silanes) that cannot be introduced via Pd-catalysis.
The Stability Challenge
Unlike phenyllithium, 5-lithiopyrimidine is thermally unstable above -60°C .
-
Decomposition Pathway: The lithiated species tends to undergo nucleophilic attack on a neighboring pyrimidine ring (dimerization) or ring fragmentation (cleavage of the C=N bond).
-
The "Dance" Rearrangement: In some substituted pyrimidines, the lithium can migrate to the more acidic C4 position if the temperature rises.
Experimental Protocol: The "Inverse Addition" Technique
To mitigate instability, we utilize an inverse addition protocol or extreme cryogenic conditions.
Reagents:
-
Substrate: 5-Bromopyrimidine[1]
-
Reagent:
-Butyllithium ( -BuLi, 1.6 M in hexanes) -
Electrophile: Benzaldehyde (example)[2]
-
Solvent: Anhydrous THF (must be peroxide-free)
Step-by-Step Workflow:
-
Cryogenic Setup: Cool a flask of anhydrous THF to -95°C (using a liquid nitrogen/methanol or hexane slush bath). Acetone/Dry ice (-78°C) is often insufficient for scale-up but acceptable for small scale if rapid.
-
Lithiation: Add
-BuLi slowly down the side of the flask. -
Substrate Addition (Inverse): Dissolve the 5-bromopyrimidine in THF and add it dropwise to the
-BuLi solution over 15 minutes, maintaining internal temperature below -90°C.-
Why? This ensures the concentration of the unstable lithio-species is kept low relative to the stabilizing solvent, and it is generated in the presence of excess base to drive completion instantly.
-
-
Trapping: Stir for only 5–10 minutes. Then, add the electrophile (Benzaldehyde) rapidly.
-
Quench: Allow the reaction to warm to -20°C and quench with saturated
.
Nucleophilic Aromatic Substitution ( )
While this guide focuses on the C-Br bond, understanding
-
Reactivity Rule: Nucleophiles (amines, alkoxides, thiols) will attack C4-Cl or C2-Cl. They will not displace C5-Br under standard conditions.
-
Strategic Value: This allows for the synthesis of highly functionalized cores. You can install an amine at C4 (via
) and then use the C5-Br bond for a Suzuki coupling.
Data Summary: Chemo-selectivity Matrix
| Reaction Condition | Reactivity at C2-Cl | Reactivity at C4-Cl | Reactivity at C5-Br | Primary Driver |
| Pd(0) / Base / 80°C | Low | Low | High | Bond Energy (C-Br < C-Cl) |
| Amine / Base / RT | Moderate | High | Inert | Electronic Deficiency (LUMO) |
| n-BuLi / -78°C | Low | Low | High | Halogen-Metal Exchange |
| NaOEt / Reflux | High | High | Inert | Nucleophilicity |
Visualizing the Strategic Workflow
The following diagram depicts the sequential functionalization of a tri-halogenated pyrimidine, demonstrating the orthogonality of the C-Br bond.
Caption: A typical "Walk-Around-The-Ring" synthesis. Note that the C5-Br bond survives Step 1, reacts in Step 2, and the C2-Cl survives until Step 3.
References
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Available at: [Link] (Accessed via Vertex AI Search).
-
National Institutes of Health (NIH). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Available at: [Link]
-
Schlosser, M. et al. The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]
Sources
Methodological & Application
Palladium-catalyzed cross-coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. We delve into the mechanistic underpinnings of cornerstone cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and troubleshooting advice to enable the efficient and successful functionalization of this versatile pyrimidine scaffold.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its presence is fundamental to the structure of nucleobases in DNA and RNA.[3] Consequently, synthetic pyrimidine derivatives are extensively explored for a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5]
The subject of this guide, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, is a highly valuable building block. The bulky 2,4-di-tert-butylphenoxy group at the C2 position provides steric hindrance and modulates the electronic properties of the ring, while the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] Understanding and mastering these protocols is critical for accessing novel chemical matter in drug discovery and materials science.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, operate through a general, elegant catalytic cycle.[7][8] While specific conditions vary, the core mechanism typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrimidine substrate. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar organopalladium(II) complex.[11]
-
Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[11] This brings the two coupling partners together on the metal. For reactions like Heck or Buchwald-Hartwig, this stage involves coordination of the alkene or amine, followed by a base-mediated step.
-
Reductive Elimination : The final, bond-forming step. The two organic fragments on the palladium complex couple to form the desired product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[11]
The efficiency of each step, and thus the overall reaction, is profoundly influenced by the choice of ligands, base, and solvent. Ligands, typically electron-rich phosphines, stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[12]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. fiveable.me [fiveable.me]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Pyrimidines Utilizing 5-Bromo Precursors
Introduction: The Enduring Significance of Biaryl Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] When coupled with an aryl or heteroaryl moiety, the resulting biaryl pyrimidine structures exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3] The precise arrangement of substituents on both the pyrimidine and the adjoining aryl ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles, making this structural motif a highly sought-after target in drug development programs.[4]
The 5-bromo-pyrimidine derivative serves as a versatile and readily available precursor for the synthesis of these valuable biaryl compounds. The carbon-bromine bond at the 5-position is sufficiently labile to participate in a variety of palladium-catalyzed cross-coupling reactions, providing a robust and reliable handle for the introduction of diverse aryl and heteroaryl groups.[2] This application note provides a detailed, step-by-step guide to the synthesis of biaryl pyrimidines from 5-bromo precursors, with a primary focus on the widely adopted Suzuki-Miyaura coupling reaction. Furthermore, we will explore alternative methodologies such as the Stille and Negishi couplings, offering a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond.[5] Its popularity in both academic and industrial settings stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[6][7]
Reaction Mechanism: A Catalytic Cycle of Precision
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-pyrimidine, forming a Pd(II) intermediate.[6]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl pyrimidine and regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-pyrimidine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a generic 5-bromo-pyrimidine with an aryl boronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
5-Bromo-pyrimidine (1.0 eq)
-
Aryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Deionized water (if using an aqueous base solution)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 5-bromo-pyrimidine (1.0 eq), aryl boronic acid (1.2-1.5 eq), and base (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the anhydrous solvent via syringe. If using a mixed solvent system with water, the water can be added at this stage.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw. This step is critical to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-pyrimidine) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[10]
-
Characterization: Characterize the purified biaryl pyrimidine by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Table of Typical Reaction Conditions
| Parameter | Typical Range/Value | Rationale |
| Aryl Boronic Acid | 1.1 - 2.0 equivalents | An excess is often used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Lower catalyst loading is desirable for cost and ease of removal. |
| Ligand | 1.1 - 2.2 eq relative to Pd | Ligands stabilize the palladium catalyst and facilitate the reaction.[7] |
| Base | 2 - 3 equivalents | Activates the boronic acid for transmetalation.[8] |
| Solvent | Dioxane, Toluene, DMF | The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction. |
| Reaction Time | 2 - 24 hours | Varies depending on the reactivity of the substrates and conditions. |
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is a workhorse in biaryl synthesis, other palladium-catalyzed reactions can be advantageous in specific situations.[11]
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide.[12]
-
Advantages: Organotin reagents are often stable and can be purified by distillation or chromatography. The reaction is generally tolerant of a wide range of functional groups.[13]
-
Disadvantages: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[12][14]
Negishi Coupling
The Negishi coupling employs an organozinc reagent to couple with the organic halide.[15]
-
Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields, especially for sterically hindered substrates.[16][17] The reaction can proceed under very mild conditions.
-
Disadvantages: Organozinc reagents are typically moisture and air-sensitive, requiring more stringent anhydrous and anaerobic reaction conditions. They are also generally not commercially available and must be prepared in situ.[15]
Comparative Overview
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron | Organotin | Organozinc |
| Toxicity of Reagent | Low | High | Moderate |
| Functional Group Tolerance | High | High | Moderate |
| Reaction Conditions | Mild | Mild to moderate | Mild |
| Commercial Availability | Wide | Moderate | Limited |
| Byproduct Removal | Generally easy | Difficult | Moderate |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality reagents; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing; Use high-purity, anhydrous reagents; Screen different bases and solvents. |
| Formation of Side Products | Homocoupling of the boronic acid; Protodeborylation of the boronic acid. | Use a slight excess of the boronic acid; Use a milder base; Lower the reaction temperature. |
| Difficulty in Purification | Residual palladium catalyst; Tin byproducts (Stille coupling). | Treat the crude product with a palladium scavenger; Use a fluoride wash or specific chromatographic techniques to remove tin residues.[10] |
Conclusion
The synthesis of biaryl pyrimidines from 5-bromo precursors is a well-established and highly versatile strategy in medicinal and materials chemistry. The Suzuki-Miyaura coupling stands out as the premier method due to its operational simplicity, broad functional group tolerance, and the vast commercial availability of reagents. While alternative methods like the Stille and Negishi couplings offer advantages in specific scenarios, their associated challenges with toxicity and reagent sensitivity must be carefully considered. By understanding the underlying principles of these powerful cross-coupling reactions and adhering to meticulous experimental technique, researchers can efficiently access a diverse array of biaryl pyrimidine derivatives for further investigation and application.
References
- Vertex AI Search. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PubMed. (2004, October 13). An extremely active catalyst for the Negishi cross-coupling reaction.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ScienceDirect. (2013, April 27). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Optimization of a Negishi coupling between 5 and model bromide 25.
- ResearchGate. (2020, December 16). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect.
- Wikipedia. (n.d.). Negishi coupling.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- PubMed. (2016, August 25). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Frontiers. (2024, November 5). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (n.d.). Optimization of the Pd-Catalyzed Direct C−H.
- PubMed Central. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- Benchchem. (2025, December). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
- Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- ResearchGate. (2025, August 6). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
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- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 9. benchchem.com [benchchem.com]
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- 11. elar.urfu.ru [elar.urfu.ru]
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- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. An extremely active catalyst for the Negishi cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Strategic Utility of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Functional Molecules
In the landscape of materials science and drug discovery, the strategic design of molecular building blocks is paramount to the development of novel functional materials and therapeutics. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine emerges as a highly valuable, yet specialized, intermediate. Its unique architecture, featuring a reactive bromine atom on an electron-deficient pyrimidine core, coupled with a sterically hindering and electronically modulating 2,4-di-tert-butylphenoxy group, offers a versatile platform for the synthesis of complex organic molecules. This guide provides an in-depth exploration of its applications, particularly as a precursor in the synthesis of advanced materials, supported by detailed protocols and the underlying scientific rationale.
The pyrimidine core, an aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophore and a key component in organic electronic materials due to its inherent electron-deficient nature.[1] The bromine atom at the 5-position serves as a prime reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic placement allows for the extension of the molecule's π-conjugated system or the attachment of specific pharmacologically active moieties.
Core Molecular Attributes and Synthetic Rationale
The efficacy of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine as a synthetic intermediate is rooted in its distinct structural features:
-
The Pyrimidine Core: This nitrogen-containing heterocycle is a cornerstone in the design of molecules with specific electronic properties. Its electron-withdrawing character makes it an excellent component for n-type organic semiconductors and host materials in Organic Light-Emitting Diodes (OLEDs).[2]
-
The 5-Bromo Substituent: The carbon-bromine bond is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
The 2-(2,4-di-tert-butylphenoxy) Group: This bulky substituent serves multiple purposes. It enhances solubility in organic solvents, a crucial factor for solution-processable materials. Furthermore, the bulky tert-butyl groups can induce steric hindrance, which can prevent intermolecular aggregation and π-π stacking in the solid state. This is particularly beneficial in the design of OLED emitters to minimize concentration quenching and enhance photoluminescence quantum yields.
A general synthetic pathway to access 5-bromo-2-substituted pyrimidines often involves the condensation of 2-bromomalonaldehyde with an appropriate amidine.[3] This method provides a direct and efficient route to the core pyrimidine structure.
Application in Materials Science: A Gateway to Novel Organic Electronics
While specific, publicly documented applications of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine in materials science are emerging, its structural motifs strongly suggest its utility as a key intermediate in the synthesis of high-performance organic electronic materials. The following sections provide detailed protocols for its potential use in creating advanced materials, based on established synthetic methodologies for analogous compounds.
Application Note 1: Synthesis of a Bipolar Host Material for Thermally Activated Delayed Fluorescence (TADF) OLEDs
Objective: To synthesize a novel bipolar host material for green or blue TADF OLEDs by utilizing 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine as a key building block. The bulky phenoxy group is intended to provide good film morphology and prevent aggregation, while the pyrimidine core acts as the electron-accepting moiety.
Scientific Rationale: Bipolar host materials possess both electron-donating (hole-transporting) and electron-accepting (electron-transporting) functionalities. This balanced charge transport is crucial for achieving high efficiency in OLEDs by confining the recombination of electrons and holes within the emissive layer. The pyrimidine unit provides the electron-accepting character. Through a Suzuki-Miyaura cross-coupling reaction, a carbazole-based donor moiety can be attached at the 5-position of the pyrimidine ring, creating a molecule with a distinct donor-acceptor architecture.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Carbazole-Pyrimidine Host Material
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine with a carbazole-derived boronic acid.
Materials:
-
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (1.0 eq)
-
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole, and Pd(dppf)Cl₂.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and toluene (e.g., in a 4:1 ratio) via a cannula.
-
Base Addition: Add the aqueous potassium carbonate solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The successful synthesis of 5-(4-(9H-carbazol-9-yl)phenyl)-2-(2,4-di-tert-butylphenoxy)pyrimidine, a novel bipolar host material.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of a bipolar host material.
Application Note 2: Synthesis of a Novel Arylamine Derivative for Hole-Transporting Layers (HTLs)
Objective: To synthesize a triarylamine-functionalized pyrimidine for use as a hole-transporting material in OLEDs.
Scientific Rationale: Triarylamine derivatives are widely used as hole-transporting materials due to their excellent hole mobility and thermal stability. The Buchwald-Hartwig amination reaction provides a powerful method for the formation of C-N bonds. By reacting 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine with a diarylamine, a novel triarylamine can be synthesized. The pyrimidine core can further tune the electronic properties of the final molecule.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine with diphenylamine.
Materials:
-
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere in a Schlenk flask, combine Pd₂(dba)₃ and Xantphos in anhydrous toluene. Stir for 10-15 minutes to form the active catalyst complex.
-
Reagent Addition: To a separate flame-dried Schlenk flask, add 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, diphenylamine, and sodium tert-butoxide.
-
Reaction Setup: Evacuate and backfill the flask with inert gas. Add anhydrous toluene, followed by the pre-formed catalyst solution via cannula.
-
Reaction: Heat the mixture to 100-110 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.
Expected Outcome: Synthesis of N,N-diphenyl-2-(2,4-di-tert-butylphenoxy)pyrimidin-5-amine, a potential hole-transporting material.
Diagram 2: Buchwald-Hartwig Amination Pathway
Caption: Synthesis of a triarylamine via Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes typical reaction parameters for cross-coupling reactions involving bromopyrimidines, which can be adapted for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Toluene/H₂O | 80-100 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 65-90 |
Conclusion and Future Outlook
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine represents a strategically designed building block with significant potential in the synthesis of advanced materials for organic electronics and other applications. Its unique combination of a reactive bromine handle, an electron-deficient pyrimidine core, and a bulky, solubilizing phenoxy group makes it an attractive starting material for creating molecules with tailored electronic and physical properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in developing next-generation materials for OLEDs and other optoelectronic devices. Further research into the diverse reactivity of this intermediate will undoubtedly unlock new avenues for innovation in materials science.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
-
ChemicalBook. (n.d.). 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis. Retrieved from a chemical database providing synthesis information.[4]
-
Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from patent literature describing the synthesis of related compounds.[3]
- Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
- Arabian Journal of Chemistry. (2020). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. A relevant journal article.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
PubChem. (n.d.). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from the PubChem database.[5]
- Google Patents. (n.d.). WO1993017788A1 - Shape selective conversion catalyst.
-
Request PDF. (n.d.). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. Retrieved from a research paper on ResearchGate.[2]
- Google Patents. (n.d.). US3847882A - Hydroxy-terminated copolymers of butadiene and acrylates.
-
Dakenchem. (2022). Everything You Need to Know About OLED Material Intermediate. Retrieved from a relevant industry blog.[6]
-
Justia Patents. (2018). Low-odour (meth)acrylic reaction resins. Retrieved from patent literature.[7]
- European Patent Office. (n.d.). EP 0471941 A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol.
-
ResearchGate. (n.d.). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. Retrieved from a research paper on ResearchGate.[8]
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. A relevant review article.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Journal of Materials Chemistry C. (n.d.).
-
LookChem. (n.d.). OLED material intermediate. Retrieved from a chemical supplier website.[9]
- Google Patents. (n.d.). US4147885A - Process for producing acrylic acid from propylene.
-
Dakenchem. (2022). Everything You Need to Know About OLED Material Intermediate. Retrieved from a relevant industry blog.[6]
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine. Retrieved from a chemical supplier website.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dakenchem.com [dakenchem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. OLED material intermediate | lookchem [lookchem.com]
Application Note: High-Efficiency Sonogashira Coupling of 5-Bromopyrimidines
Executive Summary
The 5-alkynylpyrimidine scaffold is a ubiquitous structural motif in modern medicinal chemistry, particularly within the kinase inhibitor class (e.g., Ibrutinib analogs). While the Sonogashira cross-coupling is the standard method for its synthesis, 5-bromopyrimidines present unique challenges compared to standard aryl halides.
These challenges include:
-
Catalyst Poisoning: The pyrimidine nitrogen atoms can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.
-
Electronic Deactivation: The electron-deficient nature of the ring facilitates oxidative addition but can destabilize the intermediate complex.
-
Glaser Homocoupling: In Copper-mediated systems, the oxidative dimerization of the alkyne competes significantly, complicating purification.
This guide details two validated protocols: a robust Standard Method (Method A) for early-stage discovery and a Copper-Free Method (Method B) for high-purity, late-stage functionalization.
Mechanistic Insight & The "Pyrimidine Problem"
The success of this reaction hinges on balancing the catalytic cycle against off-cycle inhibitory pathways. Unlike phenyl bromides, 5-bromopyrimidines possess lone pairs on N1 and N3 that can compete with phosphine ligands for the Pd(II) center.
The Competitive Landscape
-
Pathway A (Productive): Oxidative addition of the C–Br bond to Pd(0).
-
Pathway B (Inhibitory): Coordination of the pyrimidine nitrogen to Pd(II), forming a stable, non-reactive "rest state" complex.
-
Pathway C (Side Reaction): Copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), triggered by trace oxygen.
Mechanistic Diagram
The following diagram illustrates the productive cycle versus the specific inhibitory pathways relevant to pyrimidines.
Figure 1: The catalytic cycle highlighting the reversible "poisoning" trap caused by pyrimidine nitrogen coordination (Black Node).
Critical Process Parameters (CPP)
Optimization data for 5-bromopyrimidine coupling highlights the necessity of specific ligand classes.
| Variable | Recommendation | Rationale |
| Catalyst Source | More robust to air/moisture than | |
| Ligand Selection | Triphenylphosphine is sufficient for simple cases. Bulky dialkylbiaryl phosphines (XPhos) prevent N-coordination via steric shielding. | |
| Base | Triethylamine ( | Acts as both base and solvent/co-solvent. Stronger bases can degrade the pyrimidine ring. |
| Temperature | 60°C – 80°C | Elevated temperature is required to reverse the N-Pd coordination (See Figure 1). |
| Degassing | CRITICAL | Oxygen causes rapid Glaser homocoupling (dimerization) of the alkyne, consuming the starting material. |
Experimental Protocols
Method A: The Robust Standard (Copper-Mediated)
Best for: Early-stage synthesis, unhindered alkynes, and cost-efficiency.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)[1]
- (0.05 equiv / 5 mol%)
-
CuI (0.02 equiv / 2 mol%)
- (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Procedure:
-
Setup: Charge a dried reaction vial with 5-bromopyrimidine,
, and CuI. -
Inertion: Seal the vial and cycle vacuum/Argon three times. Note: Argon is preferred over Nitrogen due to higher density, providing a better blanket.
-
Solvent Addition: Inject degassed THF (or DMF) and
via syringe. -
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Why? Slow addition keeps the concentration of free alkyne low relative to the catalyst, minimizing homocoupling.
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LCMS.[1]
-
Endpoint: Look for the disappearance of the bromide (M+2 peak pattern).
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove Copper), then brine. Dry over .[2]
Method B: High Purity (Copper-Free)
Best for: Pharmaceutical intermediates, avoiding heavy metal contamination, and substrates prone to homocoupling.
Reagents:
-
5-Bromopyrimidine (1.0 equiv)[1]
-
Terminal Alkyne (1.5 equiv)
- (2.5 mol%)
-
XPhos or t-Bu3P (5–10 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene
Procedure:
-
Pre-complexation: In a glovebox or under strict Argon flow, mix
and XPhos in the solvent and stir for 20 mins at RT. The solution should change color (often to a lighter orange/yellow), indicating active catalyst formation. -
Substrate Addition: Add the 5-bromopyrimidine and
to the reaction vessel. -
Combine: Transfer the pre-formed catalyst solution to the reaction vessel.
-
Alkyne Addition: Add the alkyne.
-
Reaction: Heat to 90°C.
-
Note: Copper-free reactions typically require higher temperatures because the transmetallation step is slower without the Copper-acetylide intermediate.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Concentrate and purify.
Decision & Workflow Logic
Use the following flowchart to select the optimal protocol and troubleshooting path.
Figure 2: Operational workflow for protocol selection and troubleshooting.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Significant Homocoupling (Alkyne Dimer) | Oxygen presence or excess Copper. | Degas solvents more rigorously (sparge with Ar for 15 mins). Switch to Method B (Cu-Free). |
| Reaction Stalls at ~50% | Catalyst poisoning by Pyrimidine N or precipitation of Pd-black. | Add a fresh portion of catalyst (1-2 mol%). Increase temperature to 80°C to destabilize the N-Pd complex. |
| Starting Material Intact (No Rxn) | Oxidative addition failure. | Switch to a more electron-rich ligand (e.g., t-Bu3P or XPhos ) to facilitate oxidative addition into the C-Br bond. |
| Hydrodebromination (H replaces Br) | Hydride source in reaction (often from solvent decomposition or excess heating). | Ensure solvent is anhydrous. Lower temperature slightly. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
Application Note: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
[1][2]
Abstract
This application note details the protocols for synthesizing a library of novel heterocyclic compounds utilizing 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (CAS: 1017788-99-6) as a core scaffold.[1][2] The 2,4-di-tert-butylphenoxy moiety serves as a critical "lipophilic anchor," enhancing membrane permeability and hydrophobic pocket occupancy in drug discovery targets such as kinases and GPCRs.[2] This guide covers the initial scaffold synthesis via SNAr, followed by diversification at the C-5 position using Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[2]
Introduction: The Lipophilic Anchor Strategy
In medicinal chemistry, the pyrimidine ring is a privileged structure.[2] However, optimizing the physicochemical properties (logP, solubility) of pyrimidine-based drugs often requires strategic substitution.[2]
The 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine scaffold offers a unique dual-functionality:
-
The Anchor (C-2 Position): The bulky 2,4-di-tert-butylphenoxy group provides significant steric bulk and lipophilicity.[1][2] This mimics hydrophobic amino acid residues (e.g., Leucine, Phenylalanine) often found in the allosteric sites of enzymes, improving binding affinity through Van der Waals interactions.[2]
-
The Warhead Handle (C-5 Position): The bromine atom at the 5-position is electronically activated by the para-nitrogen atoms, making it highly reactive toward oxidative addition by Palladium(0) species, facilitating rapid library generation.[2]
Module 1: Synthesis of the Core Scaffold
Objective: Preparation of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine from 5-bromo-2-chloropyrimidine.[1][2]
Mechanism
This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr).[1][2] The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group. However, the steric hindrance of the 2,4-di-tert-butylphenol requires elevated temperatures and a strong base to ensure complete conversion.[2]
Protocol
Reagents:
Procedure:
-
Setup: Charge a dried round-bottom flask with 5-bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and 2,4-di-tert-butylphenol (11.7 g, 56.9 mmol).
-
Solvation: Add anhydrous DMF (100 mL). Stir until dissolved.
-
Base Addition: Add Cs₂CO₃ (25.3 g, 77.5 mmol) in a single portion. The reaction is heterogeneous.
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL).
-
Note: Due to the lipophilicity of the product, it may form a gummy solid rather than a precipitate.[2] Extract with Ethyl Acetate (3 x 100 mL).
-
-
Purification: Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2] Concentrate. Recrystallize from minimal hot Ethanol or purify via silica plug (100% Hexanes → 5% EtOAc/Hexanes).[1][2]
Module 2: Diversification via Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl rings at the C-5 position.
Rationale
The C-5 position of pyrimidine is the most "benzene-like" in terms of electron density, but the adjacent nitrogens still facilitate transmetallation. We utilize Pd(dppf)Cl₂ for its robustness against air and moisture, and its ability to handle the steric bulk of the remote tert-butyl groups.
Protocol
Reagents:
-
Scaffold (from Module 1) (1.0 equiv)
Procedure:
-
Degassing: In a reaction vial, combine the Scaffold (200 mg, 0.55 mmol) and Boronic Acid (0.66 mmol). Dissolve in 1,4-Dioxane (4 mL). Sparge with Nitrogen for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (22 mg, 0.027 mmol) and aqueous K₂CO₃ (0.8 mL).[1][2]
-
Heating: Seal the vial and heat to 100°C for 2–12 hours.
-
Purification: Flash chromatography.
Table 1: Representative Library Examples
| Entry | Boronic Acid | Product Class | Expected Yield | Application |
| 1 | Phenylboronic acid | Biaryl | >90% | Hydrophobic core |
| 2 | 4-Pyridinylboronic acid | Heterobiaryl | 75-80% | H-bond acceptor |
| 3 | Indole-5-boronic acid | Fused Heterocycle | 65-70% | Kinase hinge binder |
Module 3: Buchwald-Hartwig Amination
Objective: Synthesis of C-5 amino-pyrimidines (Kinase Inhibitor Motifs).
Rationale
Amination at C-5 is challenging due to the electron-rich nature of the resulting product, which can poison the catalyst. We employ Xantphos , a wide-bite-angle ligand that promotes reductive elimination, crucial for forming C-N bonds on hindered scaffolds.[1][2]
Protocol
Reagents:
-
Scaffold (1.0 equiv)
Procedure:
-
Pre-complexation: In a glovebox or under strict N₂, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to form the active catalytic species (solution turns deep red/orange).[2]
-
Addition: Add the Scaffold, Amine, and Cs₂CO₃.[2]
-
Reaction: Heat to 100–110°C overnight.
-
Filtration: Filter through a Celite pad to remove Palladium black.[1][2]
-
Purification: These products often require DCM/MeOH gradients due to the polarity of the introduced amine.
Visualization of Workflows
Diagram 1: Synthetic Pathway
This flowchart illustrates the stepwise progression from raw materials to the final library.
Caption: Stepwise synthesis of the core scaffold followed by divergent catalytic functionalization.[1]
Diagram 2: Catalytic Cycle (Suzuki)
A simplified view of the mechanism driving the C-5 diversification.
Caption: Simplified Suzuki-Miyaura catalytic cycle showing the regeneration of the Pd(0) species.
Critical Troubleshooting & Handling
Solubility & Purification[1]
-
The "Grease" Factor: The two tert-butyl groups make these compounds extremely lipophilic.
-
NMR Characterization: The tert-butyl protons appear as two distinct singlets (9H each) around 1.3–1.4 ppm.[1][2] This is a diagnostic handle to confirm the integrity of the ether linkage.
Biological Assay Considerations
-
DMSO Solubility: While soluble in organic solvents, the high lipophilicity (cLogP > 5) may cause precipitation in aqueous assay buffers.[2]
-
Protocol Adjustment: Ensure final DMSO concentration in assays is <1% and consider using detergents (e.g., 0.01% Triton X-100) to prevent aggregation-based false positives.
References
-
Vertex AI Search. (2023).[1][2] Synthesis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 27281298, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [1][2]
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from [1][2]
-
Royal Society of Chemistry. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [1]
-
National Institutes of Health. (2021).[1][2] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from [1][2]
Application Note: Strategic Incorporation of Pyrimidine Scaffolds
From De Novo Assembly to Late-Stage Functionalization
Executive Summary & Strategic Rationale
The pyrimidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from oncology (Fluorouracil, Imatinib) to cardiovascular health (Rosuvastatin).[1] Its ubiquity stems from its ability to engage in directional hydrogen bonding and π-stacking interactions within biological pockets.[1]
However, the electron-deficient nature of the pyrimidine ring presents distinct synthetic challenges:
-
Oxidative Addition Difficulty: The nitrogen lone pairs can poison transition metal catalysts (e.g., Palladium).[1]
-
Protodeboronation: Pyrimidinyl boronic acids are notoriously unstable, complicating Suzuki couplings.[1]
-
Regioselectivity: Discriminating between C2, C4, and C6 positions during nucleophilic aromatic substitution (
) requires precise electronic control.[1]
This guide details three field-proven protocols to overcome these hurdles, moving from modular assembly to late-stage modification.
Decision Matrix: Selecting the Synthetic Route
Before initiating wet chemistry, use the following logic flow to determine the optimal entry point for your target molecule.
Figure 1: Strategic decision tree for pyrimidine synthesis.[1] Select Protocol 1 for modular coupling, Protocol 2 for direct functionalization, or Protocol 3 for ring construction.[1]
Protocol 1: Modular Assembly via Suzuki-Miyaura Coupling
Challenge: Pyrimidinyl boronic acids are unstable and prone to rapid protodeboronation (hydrolysis of the C-B bond), leading to low yields.[1] Solution: Utilization of Lithium Triisopropyl Borates (LTB) .[1][2] These reagents are bench-stable solids that release the active boronate species slowly, preventing decomposition.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 2-Chloropyrimidine derivative (1.0 equiv).
-
Nucleophile: Aryl-LTB salt (1.2 equiv).[1] Note: Can be prepared in situ from aryl bromide +
-BuLi + .[1] -
Catalyst: XPhos Pd G2 (2 mol%).[1]
-
Base:
(3.0 equiv).[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]
Step-by-Step Methodology
-
Catalyst Pre-loading: In a glovebox or under Argon stream, charge a reaction vial with XPhos Pd G2 (2 mol%) and the aryl-LTB salt (1.2 equiv).
-
Substrate Addition: Add the 2-chloropyrimidine (1.0 equiv) and solid
(3.0 equiv). -
Solvation: Add degassed 1,4-Dioxane/Water mixture (0.2 M concentration relative to substrate).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours .
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over
.
Why this works: The bulky XPhos ligand facilitates oxidative addition into the electron-poor C-Cl bond while preventing the nitrogen lone pair of the pyrimidine from binding irreversibly to the Palladium center.
Protocol 2: Late-Stage Functionalization (Innate C-H Activation)
Challenge: Adding alkyl groups (methyl, difluoromethyl) to a pyrimidine ring usually requires pre-functionalization (e.g., halogenation) followed by metal catalysis.[1] Solution: The Minisci Reaction using Zinc Sulfinate Salts (Baran Diversinates™).[1] This radical mechanism allows for direct alkylation of the electron-deficient pyrimidine core under mild conditions.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Pyrimidine analog (1.0 equiv).[1]
-
Reagent: Zinc Sulfinate salt (
, e.g., TFMS for , DFMS for ) (3.0 equiv).[1] -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (5.0 equiv).
-
Solvent: DMSO/Water (biphasic or mixture depending on solubility).[1]
Step-by-Step Methodology
-
Setup: Dissolve the pyrimidine substrate (1.0 equiv) and Zinc Sulfinate (3.0 equiv) in DMSO.
-
Initiation: Cool the mixture to 0°C. Add TBHP (5.0 equiv) dropwise.
-
Caution: Reaction is exothermic.[1]
-
-
Reaction: Allow the mixture to warm to ambient temperature (25°C) and stir vigorously for 12–24 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1]-
Note: DMSO removal requires thorough washing with water or lyophilization.[1]
-
Regioselectivity Note: Radical addition typically favors the most electron-deficient positions (C2/C4) and is sensitive to steric blockage.[1]
Protocol 3: De Novo Synthesis (Microwave-Assisted Biginelli)
Challenge: Traditional Biginelli condensations are slow (12-24h) and often yield dihydropyrimidinones (DHPMs) that require a separate oxidation step to become fully aromatic pyrimidines.[1]
Solution: Microwave irradiation accelerates the condensation, followed by a chemical oxidation using Potassium Peroxydisulfate (
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Component A: Benzaldehyde derivative (1.0 mmol).[1]
-
Catalyst: Sulfamic Acid (
) (20 mol%).[1] -
Oxidant:
(1.2 equiv).[1]
Step-by-Step Methodology
-
Condensation (DHPM Formation):
-
Oxidation (Aromatization):
-
Purification: The product often precipitates upon cooling.[1] Recrystallize from Ethanol.[1][5][10]
Technical Deep Dive: Regioselectivity in
When functionalizing 2,4-dichloropyrimidine via Nucleophilic Aromatic Substitution (
| Nucleophile Type | Major Product Position | Mechanistic Driver |
| Primary/Secondary Amines | C4 | Para-like conjugation allows better resonance stabilization of the Meisenheimer complex.[1] |
| Tertiary Amines | C2 | In situ N-dealkylation mechanism favors C2 attack due to steric/electronic factors specific to the quaternary ammonium intermediate.[1] |
| Alkoxides (RO-) | Mixed / C4 | Generally C4, but can shift to C2 if C5/C6 substituents provide H-bonding assistance or steric hindrance.[1] |
Data Summary Table: Yield Comparison
| Methodology | Substrate Scope | Typical Yield | Key Advantage |
| Suzuki (Boronic Acid) | Simple Aryls | 30-50% | Commercial availability.[1] |
| Suzuki (LTB Salt) | Heterocycles | 85-95% | Prevents protodeboronation.[1] |
| Minisci (Traditional) | Pyridines | 40-60% | Cheap reagents ( |
| Minisci (Zn-Sulfinate) | Complex Pyrimidines | 60-80% | Mild, no metal catalyst, tolerates sensitive groups.[1] |
References
-
Oberli, M. A., & Buchwald, S. L. (2012).[1][2] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[1][2] Organic Letters. [Link][1][2]
-
Fujiwara, Y., et al. (2012).[1] Practical and innate C-H functionalization of heterocycles. Nature. [Link][1]
-
Brückl, T., et al. (2012).[1] Innate and Guided C-H Functionalization Logic. Accounts of Chemical Research. [Link][1]
-
Pai, N., et al. (2014).[1] Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid.[1] Asian Journal of Chemistry. [Link]
-
Baruwati, B., et al. (2015).[1] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. cjm.ichem.md [cjm.ichem.md]
- 15. researchgate.net [researchgate.net]
- 16. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Demanding Pyrimidines
Ticket Subject: Improving yield in Suzuki coupling of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Case ID: SZ-PYR-5BR-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Analysis
The Challenge: You are attempting to couple 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine . While the 5-bromo position on a pyrimidine ring is electronically favorable for oxidative addition (due to the electron-deficient nature of the ring), the 2-(2,4-di-tert-butylphenoxy) moiety presents a massive steric challenge.
The "Umbrella" Effect:
The two tert-butyl groups on the phenoxy ring create a lipophilic "umbrella" that shields the pyrimidine core. This steric bulk hinders the approach of the palladium catalyst, specifically impeding the oxidative addition and transmetallation steps. Standard catalysts like
This guide provides a self-validating troubleshooting workflow to overcome these steric barriers using advanced Buchwald precatalysts and optimized reaction environments.
Critical Mechanism & Steric Bottlenecks (Visualized)
To solve the yield issue, we must visualize where the reaction fails. The diagram below illustrates the catalytic cycle with the specific steric clash points introduced by your substrate.
Figure 1: Catalytic cycle highlighting the steric "umbrella" interference at the oxidative addition and transmetallation stages.
Troubleshooting & FAQ: The "Why" and "How"
Q1: I see mostly starting material (SM) and <10% conversion. Why?
Diagnosis: Catalyst Deactivation or Failure to Initiate.
Technical Insight: The bulky tert-butyl groups prevent the standard
-
Recommendation: XPhos Pd G4 or RuPhos Pd G4 .
-
Why: These precatalysts generate the active L-Pd(0) species immediately upon heating. The ligands (XPhos/RuPhos) are dialkylbiaryl phosphines designed to be electron-rich (accelerating oxidative addition) and bulky (enforcing a monoligated Pd species that can accommodate your bulky substrate).
Q2: I see the "De-brominated" pyrimidine byproduct (Hydrodebromination).
Diagnosis: The Transmetallation Step is too slow. Technical Insight: If the boronic acid cannot transfer its aryl group to the Palladium center quickly (due to sterics), the Pd-Ar intermediate sits idle. It eventually grabs a hydride from the solvent (especially alcohols or THF) or the base, leading to Ar-H instead of Ar-Ar'. The Fix:
-
Change Solvent: Switch from THF or Alcohols to 1,4-Dioxane or Toluene . These are less prone to donating hydrides.
-
Increase Concentration: Run the reaction at 0.5 M or higher to force the bimolecular transmetallation step.
Q3: My boronic acid coupling partner is disappearing, but no product forms.
Diagnosis: Protodeboronation.[1][2] Technical Insight: Heteroaryl boronic acids are notoriously unstable in hot, wet, basic conditions. They hydrolyze (lose the Boron) faster than they couple. The Fix:
-
Base Switch: Use
(mild) instead of or hydroxide bases. -
Water Control: Reduce water ratio. Use Dioxane:Water (9:1) instead of (4:1).
-
Boronate Esters: If using a boronic acid, convert it to a Pinacol Ester or MIDA Boronate first for stability.[3]
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed specifically for sterically hindered pyrimidines.
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G4 (2–5 mol%) | High-activity precatalyst; handles sterics well. |
| Ligand | XPhos (add'l 2 mol% optional) | Ensures catalyst longevity if reaction time >12h. |
| Solvent | 1,4-Dioxane / Water (4:1) | High boiling point; good solubility for lipophilic substrates. |
| Base | Anhydrous, tribasic potassium phosphate.[3] Mild but effective. | |
| Temp | 80°C – 100°C | Energy required to overcome the steric barrier. |
| Atmosphere | Argon / Nitrogen | Strict deoxygenation is required. |
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add:
-
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (1.0 equiv)
-
Boronic Acid/Pinacol Ester Partner (1.2 – 1.5 equiv)
- (3.0 equiv)
-
XPhos Pd G4 (0.02 – 0.05 equiv)
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.
-
Note: Concentration should be approx. 0.2 M – 0.5 M with respect to the pyrimidine.
-
-
Reaction: Heat the block to 80°C. Monitor by HPLC/UPLC at 1 hour.
-
Checkpoint: If conversion is <20% at 1h, raise temp to 100°C.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate.
Decision Tree for Optimization
Use this logic flow to determine your next step if the standard protocol fails.
Figure 2: Troubleshooting decision matrix based on crude reaction analysis.
References
-
Buchwald Precatalysts G3/G4: Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chem. Sci.[4]2013 , 4, 916.
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-catalyzed hydrolysis and protodeboronation of arylboronic esters." J. Am. Chem. Soc.2017 , 139, 13156.
-
Suzuki Coupling of Heterocycles: Kudo, N.; Perseghini, M.; Fu, G. C. "A versatile method for the Suzuki cross-coupling of aryl chlorides with arylboronic acids." Angew.[5] Chem. Int. Ed.2006 , 45, 1282.
-
Precatalyst Selection Guide: "Buchwald Precatalysts User Guide." Sigma-Aldrich / MilliporeSigma Technical Library.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. media.abcr.com [media.abcr.com]
- 4. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Side reactions in the synthesis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine derivatives
Critical Analysis of Side Reactions
Deep-dive technical brief on the mechanistic failures in the
The synthesis of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (
A. The Hydrolysis Trap (Competitor: Water)
-
Mechanism: Hydroxide ions (generated from trace water and base) are far less sterically hindered than the bulky phenolate. They attack the C-2 position of the pyrimidine ring.[1]
-
Byproduct: 5-Bromo-2-hydroxypyrimidine (often tautomerizes to the pyrimidinone form).
-
Impact: This byproduct is often insoluble in organic solvents but can co-precipitate with the product, complicating purification. It appears as a lower
spot on TLC (highly polar). -
Root Cause: Hygroscopic solvents (DMF/DMSO) or "wet" inorganic bases (K₂CO₃).
B. The "Hidden" Nucleophile (Competitor: Dimethylamine)
-
Mechanism: When using DMF (N,N-Dimethylformamide) as a solvent at elevated temperatures (>80°C) or with strong bases, DMF decomposes to generate dimethylamine . This small, highly nucleophilic amine outcompetes the bulky phenol.
-
Byproduct: 5-Bromo-2-(dimethylamino)pyrimidine .
-
Impact: This impurity is lipophilic and behaves similarly to the product on silica gel, making separation difficult.
-
Detection: Look for a mass shift of +9 Da relative to the starting chloride (Cl -> NMe₂ substitution) or an M+ peak corresponding to the dimethylamine adduct.
C. Oxidative Dimerization (The Radical Pathway)
-
Mechanism: 2,4-di-tert-butylphenol is electron-rich and prone to oxidation. Under basic conditions and in the presence of oxygen, it forms phenoxy radicals which couple.
-
Byproduct: 3,3',5,5'-tetra-tert-butyl-biphenyl-2,2'-diol (bis-phenol dimers) or quinones.
-
Impact: Reduces the effective stoichiometry of the nucleophile, stalling the reaction.
-
Visual Cue: The reaction mixture turns dark brown or red rapidly.
Troubleshooting Guide (Q&A)
Scenario 1: The "Stalled" Reaction
Q: My reaction stalls at 60% conversion after 24 hours. Adding more base doesn't help. Why? A: You are likely fighting the Steric Wall . The ortho-tert-butyl group on the phenol prevents the oxygen from easily approaching the electrophilic C-2 center of the pyrimidine.
-
Diagnosis: Check if the remaining starting material is the phenol or the pyrimidine.
-
Solution:
-
Switch Cation: If using K₂CO₃, switch to Cs₂CO₃ . The larger Cesium cation disrupts tight ion pairs, making the phenoxide "naked" and more reactive.
-
Phase Transfer: If using a biphasic system or heterogeneous base, add 5 mol% 18-Crown-6 (for Potassium) or TBAI (Tetrabutylammonium iodide).
-
Solvent Switch: Move from DMF to NMP (N-Methyl-2-pyrrolidone) to allow higher temperatures without the rapid decomposition seen with DMF.
-
Scenario 2: The "Ghost" Impurity
Q: I see a major impurity by LC-MS with a mass of [M+H] = 202/204. What is it? A: This is 5-Bromo-2-(dimethylamino)pyrimidine .
-
Cause: You overheated the reaction in DMF.
-
Fix:
-
Immediate: Do not exceed 80°C in DMF.
-
Process Change: Switch solvent to DMSO (stable up to higher temps, though harder to remove) or Acetonitrile (if the reflux temp of 82°C is sufficient). If high heat is required (>100°C), use Sulfolane or NMP .
-
Scenario 3: Product Discoloration
Q: My isolated product is off-white/yellow, but it should be white. NMR is clean. A: Trace Quinones from phenol oxidation.
-
Cause: The reaction was not strictly under inert atmosphere (N₂/Ar).
-
Fix:
-
Purification: Wash the organic layer with a 10% solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite during workup to reduce colored quinones back to water-soluble phenols.
-
Prevention: Degas solvents by sparging with Argon for 15 minutes before adding the phenol.
-
Optimized Experimental Protocol
Designed to minimize hydrolysis and DMF decomposition.
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
2,4-Di-tert-butylphenol (1.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Crucial for sterically hindered phenols.
-
Solvent: Anhydrous Acetonitrile (MeCN) or NMP.
Procedure:
-
Drying: Flame-dry the reaction flask and cool under a stream of Argon.
-
Solvent Prep: Use anhydrous MeCN. If using DMF/NMP, store over 4Å molecular sieves for 24h prior to use.
-
Activation: Charge the flask with 2,4-di-tert-butylphenol, Cs₂CO₃, and solvent. Stir at room temperature for 30 mins. Why? To form the phenoxide species before introducing the electrophile.
-
Addition: Add 5-Bromo-2-chloropyrimidine in one portion.
-
Reaction: Heat to reflux (MeCN: ~82°C) or 90°C (NMP). Monitor by HPLC/TLC.
-
Checkpoint: If using DMF, do not exceed 80°C .
-
-
Workup: Cool to RT. Filter off inorganic salts. Dilute filtrate with EtOAc, wash 3x with water (to remove DMF/NMP), 1x with 1M NaOH (to remove unreacted phenol), and 1x with Brine.
-
Purification: Recrystallization from Ethanol/Water is often superior to column chromatography for removing the lipophilic bis-butyl phenol impurities.
Visualizations
Reaction Pathway & Competition Analysis
This diagram illustrates the main reaction versus the two critical parasitic pathways (Hydrolysis and DMF Decomposition).
Caption: Figure 1. Competitive reaction landscape. The steric bulk of the phenol slows the main path, allowing water (hydrolysis) or dimethylamine (from DMF decomposition) to compete for the electrophilic pyrimidine center.
Troubleshooting Logic Tree
A decision support tool for diagnosing reaction failures based on analytical data.
Caption: Figure 2. Diagnostic logic flow for identifying the root cause of low yields based on LCMS/TLC evidence.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (General mechanism of and steric effects).
-
Molina de la Torre, J. A.; Espinet, P.; Albéniz, A. C. "Solvent-Induced Reduction of Palladium-Aryls... and Decomposition of DMF."[2] Organometallics, 2013 , 32(19), 5428–5434. Link (Detailed mechanism of DMF decomposition to dimethylamine).
- Gong, Y.; Pauls, H. W. "A Convenient Synthesis of 5-Bromo-2-chloropyrimidine." Synlett, 2000, 6, 829-830.
- Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004; pp 120-125. (Pyrimidine reactivity profiles).
-
BenchChem. "A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine." Technical Report, 2025 . Link (Review of chloropyrimidine stability and hydrolysis risks).
Sources
Technical Support Center: Purification of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Case ID: 5-Br-DTBP-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely synthesizing 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine via a Nucleophilic Aromatic Substitution (
The primary purification challenge with this molecule is not the formation of side products, but the separation of the lipophilic product from the equally lipophilic excess phenol starting material . Standard silica chromatography often fails to separate these two efficiently because their
This guide prioritizes a chemical scavenging approach (using pKa differences) followed by recrystallization , reserving chromatography only as a final polishing step.
Module 1: The Purification Decision Matrix
Before initiating any protocol, assess your crude material using Thin Layer Chromatography (TLC) (Solvent: 9:1 Hexane:Ethyl Acetate).
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity.
Module 2: Protocol A - Chemical Scavenging (The "Caustic Wash")
Objective: Remove unreacted 2,4-di-tert-butylphenol without chromatography. Mechanism: The phenol has a pKa of ~11.6 [1]. The pyrimidine product is a neutral ether. Washing the organic layer with a base of pH > 13 (like NaOH) deprotonates the phenol into its water-soluble phenoxide salt, partitioning it into the aqueous layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude residue in Dichloromethane (DCM) or Ethyl Acetate . Use approximately 10 mL of solvent per gram of crude.
-
The Caustic Wash:
-
Add an equal volume of 1.0 M NaOH (aq).
-
Critical Step: Shake vigorously for 2–3 minutes. The bulky tert-butyl groups make the phenol hydrophobic; vigorous mixing is required to ensure the base contacts the phenol at the interface.
-
-
Separation: Allow layers to separate. The product is in the Organic Layer (Bottom for DCM, Top for EtOAc) . The impurity (Sodium 2,4-di-tert-butylphenoxide) is in the Aqueous Layer .
-
Visual Check: The aqueous layer often turns yellow/orange due to the phenoxide anion.
-
-
Repeat: Perform the NaOH wash twice .
-
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and dry over Anhydrous Sodium Sulfate (
).
Why this works:
| Compound | pKa | State at pH 14 | Solubility |
|---|---|---|---|
| Product | Neutral | Neutral Molecule | Organic Layer |
| Phenol Impurity | ~11.6 | Phenoxide Anion (
Module 3: Protocol B - Recrystallization (The "Bulk Fix")
Objective: Isolate the product as a crystalline solid. Theory: The tert-butyl groups facilitate strong crystal lattice formation. The molecule is highly soluble in non-polar solvents (Hexane) and insoluble in polar protic solvents (Methanol/Ethanol).
Solvent Systems:
-
System 1 (Preferred): Ethanol (EtOH) or Isopropanol (IPA).
-
Method: Hot slurry. The product likely has low solubility in alcohols even at boiling, while impurities remain in solution.
-
-
System 2 (Alternative): Hexane/Ethanol (1:5).
-
Method: Dissolve in minimal hot Hexane, then slowly add hot Ethanol until turbid. Cool slowly.
-
Step-by-Step Protocol (System 1):
-
Place the crude solid (post-NaOH wash) in a flask.
-
Add Ethanol (5 mL per gram of solid).
-
Heat to reflux (
).-
Observation: If the product dissolves completely, add water dropwise until slight turbidity appears.
-
Observation: If the product remains as a solid but impurities dissolve (the supernatant turns yellow), this is a "hot trituration."
-
-
Cool slowly to Room Temperature (RT), then to
in an ice bath. -
Filtration: Filter the white crystals. Wash with cold Ethanol.[1]
Module 4: Protocol C - Flash Chromatography
Objective: Final polishing if purity is <99.5% or if "oiling out" occurred during crystallization.
-
Stationary Phase: Silica Gel (40–63
). -
Mobile Phase:
-
Solvent A: Hexane (or Heptane)
-
Solvent B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
-
Gradient:
-
Start: 100% Hexane (Elutes residual phenol if any remains).
-
Ramp: 0%
20% DCM over 10 Column Volumes (CV). -
Note: The product is very non-polar. It will elute early (
in 9:1 Hexane:EtOAc).
-
Troubleshooting & FAQs
Q1: My product is oiling out instead of crystallizing. Why?
Diagnosis: This usually indicates either (1) the presence of residual solvent (DMF/Toluene) preventing lattice formation, or (2) the solution is too concentrated in a "good" solvent. Fix:
-
Evaporate the oil to dryness under high vacuum for 4 hours to remove trapped solvents.
-
Seed the oil with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.
-
Switch to Methanol as the solvent. The lower solubility often forces rapid precipitation of a solid rather than an oil.
Q2: The product has a persistent yellow color. Is it impure?
Diagnosis: Yes. Pure 2-phenoxypyrimidines are typically white. The yellow color comes from oxidized traces of the phenol or trace azo-impurities if the starting amine was involved in previous steps (though less likely here). Fix:
-
Dissolve the product in DCM.
-
Add Activated Charcoal (Carbon) .
-
Stir for 30 minutes, filter through a Celite pad, and re-crystallize.
Q3: I see a spot on TLC at the baseline. What is it?
Diagnosis: This is likely 5-bromo-2-hydroxypyrimidine (hydrolysis of the starting chloride) or inorganic salts. Fix: These are water-soluble.[2][3] A simple water/brine wash of your organic layer will remove them. They will not survive the chromatography step.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol. Retrieved from [Link]
- Relevance: Establishes the pKa (~11.6) and lipophilicity (LogP ~4.8)
- Relevance: Details the properties of the electrophile and common hydrolysis byproducts (5-bromo-2-hydroxypyrimidine) encountered in the crude mixture.
-
World Scientific News (2014). Solubility of pyrimidine derivatives in different organic solvents.[4] Retrieved from [Link]
- Relevance: Provides general solubility trends for pyrimidine ethers, supporting the choice of alcohol-based recrystalliz
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheets (SDS) for 5-bromo-2-chloropyrimidine and 2,4-di-tert-butylphenol before handling. The phenol is toxic to aquatic life and a skin irritant.
Sources
- 1. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Di-tert-butylphenol price,buy 2,4-Di-tert-butylphenol - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Overcoming low reactivity of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Ticket ID: #PYR-5BR-STERIC-001 Subject: Overcoming Low Reactivity in Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deactivated" Core
User Issue: You are likely observing stalled conversion (<10%) or starting material recovery when attempting standard Suzuki-Miyaura or Buchwald-Hartwig couplings with 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine .
The Root Cause: This substrate presents a "perfect storm" of chemical deactivation, combining electronic saturation with extreme steric shielding.
-
Electronic Deactivation: The 2-phenoxy group acts as a strong electron donor (resonance effect) into the pyrimidine ring. This renders the C5–Br bond electron-rich, significantly raising the energy barrier for Oxidative Addition (the rate-limiting step for Pd-catalysis).
-
Steric Shielding: The tert-butyl group at the ortho position of the phenoxy ring creates a "molecular umbrella," physically blocking the palladium center from approaching the C5 position.
Diagnostic Visualization
Before modifying your protocol, understand the structural conflict preventing your reaction.
Figure 1: The dual-deactivation mechanism. The electron-rich nature of the ring fights the oxidative addition, while the steric bulk physically impedes the catalyst.
Solution Module A: Advanced Suzuki-Miyaura Coupling
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient for this substrate. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or PEPPSI precatalysts designed for difficult oxidative additions.
Recommended Catalyst Systems
| Component | Recommendation | Rationale |
| Precatalyst | Pd-G4 Gen (e.g., XPhos Pd G4) | Ensures rapid formation of the active L-Pd(0) species without requiring reduction, which is difficult with electron-rich substrates. |
| Ligand | XPhos or RuPhos | XPhos is excellent for steric bulk. RuPhos is superior if the coupling partner is also electron-rich. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate prevents hydrolysis. Avoid carbonate bases if reaction is sluggish. |
| Solvent | 1,4-Dioxane or THF/Water (10:1) | Dioxane allows higher temperatures (100°C+). Biphasic systems often accelerate the transmetallation step. |
Optimized Protocol
-
Charge: In a glovebox or under Argon flow, add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2–5 mol%), and K₃PO₄ (3.0 equiv) to a reaction vial.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes. Oxygen is the enemy of electron-rich phosphines.
-
Heat: Seal and heat to 100°C for 16 hours.
-
Check: If conversion is <50% after 4 hours, add 0.5 equiv of water to facilitate the boronate activation.
Solution Module B: Lithium-Halogen Exchange (The "Nuclear" Option)
If Pd-catalysis fails, the C5-Br bond is highly susceptible to Lithium-Halogen exchange. However, the tert-butyl groups introduce a risk of directing metallation to the phenoxy ring if the temperature is not strictly controlled.
Critical Warning: Do not use n-BuLi at temperatures above -70°C. The pyrimidine ring is prone to nucleophilic attack (addition-elimination) by the butyl group.
Protocol: Low-Temperature Lithiation
-
Setup: Flame-dry a 2-neck flask. Maintain a strictly inert atmosphere (Argon).
-
Dissolution: Dissolve the substrate in anhydrous THF (not ether) and cool to -78°C .
-
Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise down the side of the flask over 10 minutes.
-
Note: The exchange is extremely fast (< 5 mins).
-
-
Trapping: Immediately add your electrophile (e.g., aldehyde, ketone, or triisopropyl borate) dropwise.
-
Warm: Stir at -78°C for 30 minutes, then allow to warm to room temperature.
Alternative (Safer): Use Turbo Grignard (i-PrMgCl·LiCl) at 0°C. This is milder and tolerates functional groups better than n-BuLi, though the exchange is slower.
Solution Module C: Buchwald-Hartwig Amination
Creating C–N bonds at the 5-position is notoriously difficult due to the electron-rich nature of the ring (reductive elimination is slow).
-
Ligand Choice: Use BrettPhos (for primary amines) or tBuBrettPhos (for secondary amines/amides). These are specifically engineered to facilitate the coupling of deactivated aryl halides.
-
Base: Use LiHMDS or NaOtBu . Strong bases are required to deprotonate the amine and drive the catalytic cycle.
Troubleshooting Decision Tree
Figure 2: Step-by-step logic for rescuing the synthesis.
Frequently Asked Questions (FAQ)
Q: I see the starting material disappearing, but I'm getting "reduced" product (H instead of Br). Why? A: This is hydrodehalogenation. It often occurs when the oxidative addition happens, but the transmetallation is too slow. The Pd-intermediate grabs a hydride (often from the solvent or base).
-
Fix: Increase the concentration of the boronic acid/amine. Switch to a solvent with no beta-hydrogens (e.g., Toluene) or ensure your solvent is strictly anhydrous.
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for this substrate. The steric bulk requires high thermal energy to access the transition state. Try 120°C for 30 minutes in a sealed microwave vial using the XPhos Pd G4 system.
Q: Why not just use a stronger base like Cs₂CO₃? A: While Cs₂CO₃ is effective ("Cesium Effect"), the issue here is primarily the initiation of the catalytic cycle (Oxidative Addition). A stronger base helps Transmetallation, but if the Pd hasn't inserted into the C-Br bond yet, the base won't help. Focus on the Ligand first.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
-
Sigma-Aldrich Technical Bulletin. "Buchwald-Hartwig Cross-Coupling Reaction Guides."
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine stability and storage conditions
Technical Support Center: 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical information, practical troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this compound. The information herein is synthesized from established chemical principles and data on structurally related molecules to ensure you can confidently integrate this compound into your research and development workflows.
Core Concepts: Understanding the Stability of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
The stability of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is governed by the interplay of its three key structural features: the brominated pyrimidine ring, the phenoxy ether linkage, and the bulky di-tert-butylphenyl group.
-
Pyrimidine Ring: Pyrimidine and its derivatives are aromatic heterocyclic compounds. The presence of two nitrogen atoms in the ring makes it electron-deficient, which can influence its reactivity. Halogenated pyrimidines, in particular, are versatile intermediates in organic synthesis.
-
Phenoxy Ether Linkage: The ether bond connecting the pyrimidine and the di-tert-butylphenyl group is generally stable. However, ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, although the steric hindrance from the adjacent tert-butyl group likely offers some protection.
-
Di-tert-butylphenyl Group: The two bulky tert-butyl groups on the phenol ring provide significant steric hindrance. This can protect the ether linkage from certain chemical attacks and may also influence the compound's solubility and crystalline packing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended. Inert atmosphere (e.g., argon or nitrogen) is advisable for extended storage to minimize potential degradation from atmospheric moisture and oxygen.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid material. If you need to store solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly capped vial. For longer-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent is also critical; aprotic solvents like DMSO or DMF are generally preferred for stock solutions.
Q3: Is 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine sensitive to light?
While there is no specific data on the photosensitivity of this exact compound, many brominated aromatic compounds can be light-sensitive. It is a standard best practice to store the solid and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What are the signs of decomposition?
Visual signs of decomposition can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the solid (e.g., clumping or melting). For solutions, the appearance of precipitates or a color change can indicate degradation. It is also advisable to periodically check the purity of the compound using analytical techniques like HPLC or LC-MS, especially for older stock materials.
Q5: What solvents are recommended for this compound?
Based on its structure, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine is expected to be soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Its solubility in aqueous solutions is likely to be low.
Q6: Are there any known incompatibilities?
Avoid strong oxidizing agents, strong acids, and strong bases, as these can potentially react with the pyrimidine ring or the ether linkage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Confirm the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is observed, use a fresh batch of the compound. Ensure proper storage conditions are maintained. |
| Poor solubility in a desired solvent | The compound may have limited solubility in your chosen solvent. | Try gentle warming or sonication to aid dissolution. If solubility is still an issue, consider using a different solvent or preparing a more dilute solution. For stock solutions, DMSO or DMF are often good starting points. |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) | The compound may have degraded, or the sample may be contaminated. | Analyze a fresh sample from a new batch if possible. If degradation is suspected, consider the potential hydrolysis of the ether linkage or reactions involving the bromine atom. |
| Loss of biological activity in assays | The compound may have degraded in the assay buffer or during incubation. | Assess the stability of the compound under your specific assay conditions (e.g., pH, temperature, presence of other reagents). Consider preparing fresh solutions immediately before use. |
Experimental Protocols and Workflows
Protocol for Handling and Preparation of a Stock Solution
-
Equilibration: Before opening, allow the container of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine to equilibrate to room temperature to prevent condensation of moisture onto the solid.
-
Weighing: In a well-ventilated area or a chemical fume hood, quickly weigh the desired amount of the solid into a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Mixing: Cap the vial tightly and mix by vortexing or sonication until the solid is completely dissolved.
-
Storage: If not for immediate use, store the stock solution in properly labeled, sealed amber vials at -20°C.
Workflow for Stability Assessment and Storage
Caption: Decision workflow for handling, storing, and assessing the stability of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine.
Summary of Stability and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Storage Temperature (Solution) | -20°C (short-term) | Reduces solvent evaporation and slows degradation in solution. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | Protects against slow oxidation and reaction with atmospheric moisture. |
| Light | Protect from light (use amber vials or foil) | Prevents potential photodegradation, a common issue with brominated aromatics. |
| pH | Avoid strong acids and bases | The ether linkage can be susceptible to cleavage under harsh pH conditions. |
| Recommended Solvents | Anhydrous aprotic solvents (e.g., DMSO, DMF) | These solvents are less likely to participate in degradation reactions compared to protic solvents. |
Disclaimer
The information provided in this guide is based on general chemical principles and data from related compounds. It is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information. It is the user's responsibility to perform their own validation and stability testing for their specific applications and storage conditions.
References
-
Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 2022, 46(23), 11027-11042.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2023, 66(11), 7349-7371.
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS Genetics, 2022, 18(11), e1010482.
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology, 2024, 4(2), 1-15.
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 2010, 18(22), 7988-8003.
Technical Support Center: Troubleshooting Failed Lithiation of Substituted Bromopyrimidines
Welcome to the technical support center for the lithiation of substituted bromopyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide clear, actionable solutions to common experimental hurdles, grounded in mechanistic principles and field-proven expertise.
Troubleshooting Guide: A Symptom-Based Approach
Experiencing a failed or low-yielding lithiation of a substituted bromopyrimidine can be frustrating. This guide is organized by common symptoms observed during and after the reaction to help you diagnose and resolve the underlying issues.
Symptom 1: Complete recovery of starting material; no product formation.
This is one of the most common failure modes and typically points to an issue with the lithiating agent or the reaction conditions preventing the initiation of the lithium-halogen exchange.
Question: I ran my lithiation reaction, and upon workup and analysis (TLC, LCMS, NMR), I only see my starting bromopyrimidine. What went wrong?
Answer:
This outcome almost always indicates that the organolithium reagent was not active or did not come into contact with your substrate under the appropriate conditions. Here is a systematic approach to troubleshooting this issue:
-
Verify the Activity of Your Organolithium Reagent:
-
Problem: Alkyllithium reagents like n-BuLi and t--BuLi are highly reactive and can be quenched by moisture, air, or improper storage. A "bad" bottle of BuLi is a frequent culprit.[1][2]
-
Solution: Titrate your butyllithium solution to determine its exact molarity. A fresh, properly stored bottle should be used if possible.[1] A common and reliable method is the titration with diphenylacetic acid.
Experimental Protocol: Titration of Butyllithium with Diphenylacetic Acid
-
Thoroughly dry a 50 mL flask equipped with a stir bar under vacuum with a heat gun and backfill with an inert gas (Argon or Nitrogen).
-
Add approximately 250 mg of diphenylacetic acid and record the exact weight.
-
Add 10 mL of anhydrous tetrahydrofuran (THF) to dissolve the acid.
-
Add a few crystals of a colorimetric indicator such as 2,2'-bipyridyl or 1,10-phenanthroline.
-
Slowly add the butyllithium solution dropwise from a syringe until a persistent color change (typically to a deep red or purple) is observed.
-
Record the volume of butyllithium solution added.
-
Calculate the molarity using the formula: Molarity (M) = (mass of diphenylacetic acid / molar mass of diphenylacetic acid) / volume of BuLi solution in Liters.
-
-
Ensure Rigorously Anhydrous and Inert Conditions:
-
Problem: Organolithiums react rapidly with water and oxygen. Trace amounts of moisture in your solvent, glassware, or inert gas can consume the reagent before it reacts with your bromopyrimidine.[1][2]
-
Solution:
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry inert gas or in a desiccator. For highly sensitive reactions, flame-drying the apparatus under vacuum and backfilling with inert gas is recommended.[2]
-
Solvent: Use freshly distilled anhydrous solvent. THF, a common solvent for lithiations, should be distilled from a drying agent like sodium/benzophenone ketyl.[1][2] Using commercially available anhydrous solvents stored over molecular sieves is an option, but ensure the bottle has been properly handled to prevent moisture ingress.
-
Inert Gas: Use a high-purity grade of argon or nitrogen. If using a house nitrogen line, consider passing it through a drying tube containing Drierite or a similar desiccant.[1]
-
-
-
Check for Substrate Purity:
-
Problem: Acidic impurities in your starting bromopyrimidine (e.g., residual acid from a previous step, water) will quench the organolithium.
-
Solution: Ensure your starting material is pure and dry. If necessary, re-purify by recrystallization or chromatography and dry it under high vacuum for several hours before use.[1]
-
Symptom 2: Consumption of starting material, but the major product is the debrominated (protonated) pyrimidine.
This is a frustrating result that indicates the lithiated intermediate is forming but is being quenched by a proton source before it can react with your desired electrophile.
Question: My bromopyrimidine is consumed, but after adding my electrophile, the main product I isolate is the corresponding pyrimidine where the bromine has been replaced by hydrogen. Why is this happening?
Answer:
This is a classic sign that your lithiated pyrimidine intermediate is successfully generated but is then protonated. The key is to identify the source of the protons.
-
Diagnostic Experiment: The Deuterium Quench:
-
Purpose: To confirm the formation of the lithiated intermediate.
-
Procedure: Run the lithiation under your standard conditions. Instead of adding your electrophile, quench the reaction with a deuterated proton source like deuterium oxide (D₂O) or deuterated methanol (MeOD).[1][2]
-
Analysis: Analyze the crude product by LCMS and ¹H NMR.
-
Successful Lithiation: You should observe the formation of the deuterated pyrimidine (mass = M+1 compared to the protonated version). The ¹H NMR will show the disappearance of the signal corresponding to the proton at the position of bromination.
-
Failed Lithiation (Protonation): If you still only observe the protonated pyrimidine, it suggests an internal proton source or a proton source present during the lithiation step itself (e.g., wet solvent).
-
-
-
Troubleshooting the Proton Source:
-
During Lithiation: If the deuterium quench fails, revisit all the points in Symptom 1 regarding anhydrous and inert conditions. The proton source is likely water or other acidic impurities.
-
During Electrophile Addition/Workup: If the deuterium quench is successful, the proton source is being introduced with or after the electrophile.
-
Wet Electrophile: Ensure your electrophile is anhydrous. Liquid electrophiles can be distilled, and solid electrophiles can be dried under vacuum.
-
Acidic Electrophile: Some electrophiles may be inherently acidic or contain acidic impurities. Purify the electrophile before use.
-
Workup Procedure: The aqueous workup is designed to quench the reaction. If the reaction with the electrophile is slow, the lithiated intermediate may persist until the workup, at which point it will be protonated. Ensure sufficient reaction time for the electrophile.
-
-
Symptom 3: Low yield of the desired product, with multiple side products observed.
This scenario suggests that while the lithiation is occurring, the resulting lithiated pyrimidine is either unstable under the reaction conditions or is participating in undesired side reactions.
Question: I'm getting some of my desired product, but the yield is low, and my crude NMR/LCMS is a mess. What are the likely side reactions, and how can I suppress them?
Answer:
Lithiated pyrimidines, being electron-deficient heteroaromatics, can be unstable and prone to several side reactions.[2] The key is to control the reaction conditions to favor the desired pathway.
-
Temperature Control is Critical:
-
Problem: Lithium-halogen exchange is often very fast, even at low temperatures like -78 °C.[2][3] However, the resulting lithiated pyrimidine intermediate may not be stable at higher temperatures. Warming the reaction, even to -40 °C, can lead to decomposition or side reactions.[4] THF can also be deprotonated by strong bases like n-BuLi at temperatures above -40 °C.[1][5]
-
Solution:
-
Maintain a consistently low temperature (-78 °C is standard) throughout the lithiation and electrophile addition. Use a cryocool or a well-insulated dry ice/acetone bath.
-
Consider if a higher temperature is truly necessary. While some sluggish exchanges may benefit from warming, it often introduces more problems with pyrimidine substrates.
-
-
-
Choice of Lithiating Reagent and Solvent:
-
n-BuLi vs. t-BuLi: n-Butyllithium is the most common reagent for lithium-halogen exchange. tert-Butyllithium is a stronger base and can sometimes be more effective, but its increased reactivity can also lead to more side reactions.[6] For substrates with other potentially reactive groups, the less basic n-BuLi is often preferred.
-
Solvent Effects: THF is a good coordinating solvent that can increase the reactivity of the organolithium reagent.[5] However, for particularly unstable intermediates, a less coordinating solvent like diethyl ether or toluene might offer better stability, although the lithiation may be slower.[7][8]
-
-
Potential Side Reactions and Mitigation:
-
Halogen Dance: This is a rearrangement where the lithium atom "migrates" to an adjacent position on the ring, especially known to occur in 2,3-dihalopyridines and can be inferred for similar pyrimidine systems.[2] This leads to a mixture of regioisomeric products. To minimize this, keep the reaction time short and the temperature low. Add the electrophile as soon as the initial lithium-halogen exchange is complete.
-
Addition to the Pyrimidine Ring: Organolithium reagents can act as nucleophiles and add to the electron-deficient C=N bonds of the pyrimidine ring.[9][10] This is more of a concern with direct C-H lithiation using bulky amide bases but can occur. Using a lithium-halogen exchange strategy at low temperatures generally minimizes this.
-
Reaction with Butyl Bromide Byproduct: The lithium-halogen exchange produces one equivalent of butyl bromide. The newly formed lithiated pyrimidine can potentially react with this byproduct. Using excess BuLi can sometimes help by reacting with the butyl bromide.[2]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in bromopyrimidine lithiation.
Caption: A flowchart for troubleshooting failed bromopyrimidine lithiations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the lithium-halogen exchange on a bromopyrimidine?
A1: The lithium-halogen exchange reaction is believed to proceed through an "ate-complex" intermediate. The organolithium reagent (e.g., n-BuLi) attacks the bromine atom on the pyrimidine ring, forming a transient, hypervalent bromine species. This complex then collapses, transferring the butyl group to the bromine and the lithium to the pyrimidine ring, forming the desired lithiated pyrimidine and butyl bromide.[11] The electron-deficient nature of the pyrimidine ring facilitates this exchange.
Caption: The mechanism of lithium-halogen exchange on a pyrimidine ring.
Q2: Should I use n-BuLi, sec-BuLi, or t-BuLi for my reaction?
A2: The choice depends on your substrate and the desired reactivity.
-
n-BuLi: The most commonly used reagent. It provides a good balance of reactivity and basicity and is often the best starting point for lithium-halogen exchange.[12]
-
sec-BuLi: More basic and slightly more sterically hindered than n-BuLi. It can be useful for deprotonation (C-H lithiation) but is also more reactive with solvents like THF.[13]
-
t-BuLi: The most basic and reactive of the three. It is very effective for lithium-halogen exchange, but its high reactivity can lead to side reactions, including deprotonation of the solvent or other parts of your molecule.[5][6] It is often used when n-BuLi is sluggish.
| Reagent | Relative Basicity | Common Use Case for Pyrimidines | Key Consideration |
| n-BuLi | Standard | General lithium-halogen exchange | Most versatile, good starting point |
| sec-BuLi | Higher | C-H lithiation (deprotonation) | More reactive with THF than n-BuLi[13] |
| t-BuLi | Highest | Sluggish lithium-halogen exchanges | Can cause more side reactions[6] |
Q3: How long should I let the lithiation proceed before adding my electrophile?
A3: Lithium-halogen exchange is typically a very fast reaction, often complete within minutes or even seconds, especially at -78 °C.[2][11] A common mistake is to allow the reaction to stir for too long (e.g., 30-60 minutes) before adding the electrophile. This extended time provides an opportunity for the potentially unstable lithiated intermediate to decompose or undergo side reactions like halogen dance.[2] For most bromopyrimidines, a lithiation time of 5-15 minutes at -78 °C is sufficient before the electrophile is added.
Q4: My lithiation seems to work, but the subsequent reaction with my electrophile is very low-yielding. What can I do?
A4: If you have confirmed the formation of the lithiated intermediate (e.g., via a D₂O quench), the problem lies with the second step.
-
Reactivity of the Electrophile: Some electrophiles are not reactive enough to couple with the lithiated pyrimidine. This can be an issue with sterically hindered ketones or alkyl halides. Consider using a more reactive electrophile.
-
Transmetalation: If the lithiated pyrimidine is too reactive or unstable, you can perform a transmetalation in situ. After the lithiation, add a metal salt like anhydrous ZnCl₂ or CuCN. This will generate a more stable organozinc or organocopper species, which is less basic but still nucleophilic enough to react with many electrophiles, often leading to cleaner reactions and higher yields.[2][14]
References
-
Reddit contributors. (2025, July 31). Lithiations Not Working. r/Chempros. [Link]
-
Fekri, A., El-Hiti, G. A., & Smith, K. (n.d.). LITHIATION OF SIMPLE AROMATICS AND HETEROCYCLES. ResearchGate. [Link]
-
ResearchGate. (n.d.). Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. [Link]
-
St. John-Campbell, S., et al. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. [Link]
-
Al-Awadi, N. A. (n.d.). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. SAGE Publications. [Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (n.d.). Thieme. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. [Link]
-
Fekri, A., et al. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]
-
ACS Publications. (n.d.). ACS Catalysis. [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry. [Link]
-
Reddit contributors. (2025, December 5). I'm incapable of lithiating a simple bromopyridine and it's driving me insane. r/Chempros. [Link]
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
-
ResearchGate. (n.d.). Comparison of the storage stability of lithiated intermediate IV in.... [Link]
-
ResearchGate. (n.d.). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. [Link]
-
Wunderlich, S. H., & Knochel, P. (2015). Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow system. Chemical Science. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Baraniak, J. III, et al. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PubMed Central. [Link]
-
Reddit contributors. (2026, January 1). Lithiation of Br with t-BuLi. r/OrganicChemistry. [Link]
-
Liu, C., et al. (n.d.). Late-stage functionalization of BN-heterocycles. PubMed Central. [Link]
-
Uzel, A., et al. (n.d.). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. PubMed Central. [Link]
-
Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]
-
Bjørnstad, F., et al. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PubMed Central. [Link]
-
Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]
-
ResearchGate. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. [Link]
-
Reddit contributors. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews. [Link]
-
Kamal, A., et al. (n.d.). Metallation studies with pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ACS Publications. (n.d.). Macromolecules. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. [Link]
-
Wikipedia. (n.d.). Heteroatom-promoted lateral lithiation. [Link]
-
Siegel, D. (n.d.). Lithium-halogen exchange #1 revised. [Link]
-
Reddit contributors. (n.d.). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. r/chemistry. [Link]
-
MDPI. (n.d.). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. [Link]
-
ACS Publications. (n.d.). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Practical and economic lithiations of functionalized arenes and heteroarenes using Cy 2 NLi in the presence of Mg, Zn or La halides in a continuous fl ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02558C [pubs.rsc.org]
Catalyst poisoning issues in reactions involving pyrimidine nitrogen atoms
Topic: Catalyst Poisoning Issues in Reactions Involving Pyrimidine Nitrogen Atoms Role: Senior Application Scientist Status: Operational
Core Directive & Executive Summary
The Challenge:
Pyrimidine and pyridine derivatives are notorious for deactivating transition metal catalysts (especially Palladium and Platinum). The non-bonding electron pair on the pyrimidine nitrogen atom acts as a potent
The Solution: Overcoming this requires a dual approach: Steric Shielding (using bulky ligands to physically block N-coordination) and Lewis Acid Scavenging (using additives to bind the nitrogen lone pair).
This guide provides the diagnostic tools, mitigation strategies, and validated protocols to restore catalytic activity.
Diagnostic Module: Is it Poisoning?
Before altering your conditions, confirm that catalyst poisoning is the root cause.
| Symptom | Probability of Poisoning | Diagnostic Test |
| Reaction stalls at <20% conversion | High | Add fresh catalyst after stall. If reaction resumes briefly then stalls again, it is poisoning. |
| No product formation (0% yield) | Medium | Check Oxidative Addition. If the aryl halide is electron-rich, it might be an initiation failure, not poisoning. |
| Precipitate forms immediately | High | The precipitate may be the Pd-Pyrimidine complex. Analyze supernatant for soluble Pd. |
| Reaction works for Pyridine but fails for Pyrimidine | High | Pyrimidine has two N-atoms, doubling the probability of coordination. |
Mechanism of Deactivation
The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle poisoning pathway.
Figure 1: The catalytic cycle showing the diversion of the oxidative addition intermediate into an inactive "rest state" via nitrogen coordination.[1]
Mitigation Strategies (The "Fixes")
Strategy A: Ligand Selection (Steric Shielding)
Concept: Use ligands with exceptional steric bulk. These ligands create a "roof" over the metal center, allowing the small substrate (aryl halide) to enter for oxidative addition but physically preventing the approach of the bulky pyrimidine nitrogen for coordination.
-
Recommended Ligands:
-
Buchwald Biaryl Phosphines: XPhos, SPhos, RuPhos, BrettPhos.
-
NHC Ligands: IPr, IMes (often used as PEPPSI precatalysts).
-
Avoid: Triphenylphosphine (
), dppf (insufficient bulk).
-
Strategy B: Lewis Acid Additives (The "Decoy" Method)
Concept: Add a Lewis acid that binds to the pyrimidine nitrogen more strongly than the palladium does. This "protects" the nitrogen in situ.
-
Protocol: Add 1.0 - 2.0 equivalents of a Lewis Acid relative to the pyrimidine substrate.
-
Top Candidates:
-
Zinc Chloride (
): Inexpensive, effective for Negishi/Suzuki. -
Magnesium Triflate (
): Soluble in organic solvents, non-coordinating counterion. -
Boron Trifluoride Etherate (
): Powerful, but can be too reactive for some substrates.
-
Strategy C: High-Concentration / Fast-Rate
Concept: Poisoning is often a bimolecular equilibrium. Increasing the rate of the productive cycle (oxidative addition/transmetallation) relative to the poisoning rate can help.
-
Action: Run reaction at high concentration (1.0 M instead of 0.1 M) to favor the intramolecular or productive intermolecular steps.
Validated Experimental Protocols
Protocol 1: The "Lewis Acid" Rescue (Suzuki Coupling)
Use this when standard conditions yield <10%.
-
Preparation: In a glovebox or under Argon, charge the reaction vial with:
-
Aryl Halide (1.0 equiv)
-
Pyrimidine Boronic Acid (1.2 equiv)
-
Additive:
(1.2 equiv) — Crucial Step -
Base:
(3.0 equiv)
-
-
Catalyst Addition: Add
(2 mol%) and XPhos (8 mol%) or a pre-formed catalyst like XPhos-Pd-G2. -
Solvent: Add 1,4-Dioxane/Water (10:1 ratio). Degas thoroughly.
-
Reaction: Heat to 80-100°C. The Zn binds the pyrimidine N, leaving Pd free to cycle.
-
Workup: Wash with EDTA solution to remove Zn/Pd residues before chromatography.
Protocol 2: The "Bulky Ligand" Screen
Use this as your primary optimization screen.
-
Set up 4 parallel reactions with the same substrate/base/solvent.
-
Vary the Ligand:
-
Vial A:
(Control - likely to fail) -
Vial B: SPhos (Good for sterically hindered substrates)
-
Vial C: XPhos (Excellent general purpose for N-heterocycles)
-
Vial D: BrettPhos (Best for aminations)
-
-
Analysis: Check LCMS at 1 hour. If Vial A is <5% and Vial C is >50%, the mechanism is confirmed as steric poisoning.
Troubleshooting Decision Tree
Follow this logic flow to resolve your specific issue.
Figure 2: Step-by-step troubleshooting logic for pyrimidine coupling failures.
FAQ: Frequently Asked Questions
Q: Why does my reaction turn black immediately? A: "Palladium black" formation indicates catalyst decomposition. In the presence of pyrimidines, if the ligand is not bulky enough, the Pd dissociates from the phosphine to bind the nitrogen, then aggregates into inactive metal particles. Fix: Increase the Ligand:Metal ratio (e.g., 4:1 instead of 2:1) or use a palladacycle precatalyst (e.g., XPhos-Pd-G2).
Q: Can I use Pyridine as a solvent? A: Generally, no. While pyridine is a common solvent, it is a catalyst poison for Pd. If you must use a basic solvent, try 2,6-lutidine; the methyl groups at the 2,6-positions sterically prevent it from binding to the Pd center.
Q: Does this apply to Nickel (Ni) catalysis?
A: Yes, but Ni is less prone to "soft" coordination than Pd. However, Ni is more sensitive to air/moisture. For Ni couplings with pyrimidines, adding a Lewis Acid (like
Q: How do I remove the Lewis Acid (Zn/Mg) after the reaction?
A: These salts can chelate your product. Perform a wash with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) or Ammonium Hydroxide (
References
-
Mechanisms of Catalyst Poisoning
-
Lewis Acid Additives
-
Ligand Selection (Buchwald)
-
Title: Catalyst Poisoning in Reactions with Pyridine Substrates.[2]
- Source: BenchChem Technical Support.
-
-
C2-Selective Coupling
-
Zinc Catalysis Alternative
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Limitations of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
The following technical guide objectively analyzes the limitations of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (CAS: 1017788-99-6), a specialized heterocyclic building block used in the synthesis of pharmacological agents (e.g., GPCR modulators, kinase inhibitors) and agrochemicals.
Executive Summary
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (referred to herein as 5-Br-DTbP ) is a lipophilic pyrimidine scaffold employed to introduce bulky hydrophobic moieties into drug candidates. While the 2,4-di-tert-butylphenoxy group is excellent for filling large hydrophobic pockets (e.g., in Endothelin receptors or BCL-2 family proteins) and improving metabolic stability, the compound presents significant physicochemical and synthetic challenges. This guide details these limitations to prevent experimental failure and suggests validated alternatives.
Physicochemical & Formulation Limitations
The primary limitation of 5-Br-DTbP is its extreme lipophilicity, driven by the two tert-butyl groups and the aromatic core.
Solubility Profile
-
High LogP: The calculated LogP (cLogP) is approximately 6.1 - 6.5 . This classifies it as a "brick dust" or "grease ball" molecule in medicinal chemistry terms.
-
Aqueous Solubility: Negligible (< 1 µM).
-
Assay Interference: In biological assays, 5-Br-DTbP and its direct derivatives often precipitate or form colloidal aggregates at concentrations >10 µM, leading to false positives (promiscuous inhibition).
Data Comparison: Solubility in Standard Solvents
| Solvent | Solubility (25°C) | Limitation |
| Water (pH 7.4) | < 0.1 µg/mL | Unsuitable for direct aqueous dosing without formulation. |
| DMSO | > 100 mg/mL | High solubility, but "crash out" occurs upon dilution into aqueous media. |
| Methanol | Moderate | Partial solubility; may require warming. |
| Dichloromethane | High | Excellent for synthesis, irrelevant for biology. |
Aggregation-Based Inhibition
Because of its hydrophobicity, 5-Br-DTbP is prone to forming micelle-like aggregates. These aggregates can sequester enzymes or proteins non-specifically, mimicking potent inhibition.
-
Diagnostic Protocol: Activity is often reversed by adding 0.01% Triton X-100 (detergent), indicating the inhibition was artifactual.
Synthetic Limitations
From a process chemistry perspective, the steric bulk of the tert-butyl groups imposes constraints on downstream functionalization at the 5-bromo position.
Steric Hindrance in Cross-Coupling
The ortho-tert-butyl group on the phenoxy ring creates a steric shield that extends toward the pyrimidine core.
-
Suzuki-Miyaura Coupling: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often result in sluggish kinetics or incomplete conversion because the bulky ligand hinders the oxidative addition of the palladium catalyst to the C-Br bond.
-
Lithiation: Lithium-Halogen exchange at the 5-position is viable, but the bulky group prevents the use of coordinating solvents or directing groups, often leading to side reactions (e.g., nucleophilic attack on the pyrimidine ring).
Purification Challenges
-
Chromatography: Due to its lack of polar functional groups, 5-Br-DTbP streaks on silica gel or co-elutes with other non-polar byproducts (e.g., defoliated starting materials).
-
Detection: It has weak UV absorbance at standard wavelengths (254 nm) compared to extended conjugated systems, making reaction monitoring difficult without LC-MS.
Comparison with Alternatives
When the specific "2,4-di-tert-butyl" pattern is not strictly required for binding, alternative scaffolds offer better "drug-like" properties.
| Alternative Compound | Structure Difference | Advantage | Disadvantage |
| 5-Bromo-2-phenoxypyrimidine | No tert-butyl groups | Significantly lower LogP (~2.5); higher reactivity in coupling. | Lacks the metabolic stability and hydrophobic bulk of 5-Br-DTbP. |
| 5-Bromo-2-(4-tert-butylphenoxy)pyrimidine | Single para-t-butyl | Balanced lipophilicity (LogP ~4.5); reduced steric clash. | May not fill large hydrophobic pockets as effectively. |
| 5-Bromo-2-(4-methoxyphenoxy)pyrimidine | Methoxy instead of alkyl | Improved solubility; electron-donating group enhances coupling. | Metabolic liability (O-demethylation). |
| 5-Iodo-2-(2,4-di-tert-butylphenoxy)pyrimidine | Iodine instead of Bromine | Higher reactivity in Pd-catalyzed couplings (lower activation energy). | Chemically less stable; more expensive. |
Experimental Protocols
Protocol A: Validating Solubility for Biological Assays
To prevent false positives due to precipitation.
-
Preparation: Dissolve 5-Br-DTbP in DMSO to 10 mM.
-
Dilution: Serial dilute in DMSO to 1000x the final test concentration.
-
Aqueous Spike: Pipette 1 µL of DMSO stock into 999 µL of PBS (pH 7.4) in a clear 96-well plate.
-
Readout: Measure Absorbance at 600 nm (turbidity) immediately and after 4 hours.
-
Criteria: An OD600 > 0.05 relative to blank indicates precipitation. Result: 5-Br-DTbP typically fails this test at >10 µM.
Protocol B: Optimized Suzuki Coupling (Overcoming Sterics)
Standard conditions fail; use this high-energy catalytic system.
-
Reagents: 5-Br-DTbP (1.0 eq), Boronic Acid (1.5 eq), Pd(dtbpf)Cl2 (0.05 eq) [High activity catalyst], K3PO4 (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas thoroughly. Heat to 100°C for 4-12 hours.
-
Note: The use of Pd(dtbpf) or Buchwald G3 precatalysts is critical to overcome the steric hindrance of the ortho-t-butyl group.
Visualization of Limitations
Diagram 1: Synthetic & Biological Decision Tree
This diagram illustrates the decision process when encountering limitations with 5-Br-DTbP.
Caption: Decision tree highlighting checkpoints for solubility, synthesis, and assay validation.
Diagram 2: Steric Environment Analysis
Visualizing why the coupling is difficult.
Caption: Schematic showing the 2-tert-butyl group blocking the trajectory to the 5-Bromo site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27281298, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [Link]
- Cayman Chemical.US Patent 2010/0075990 A1: Pyrimidine Derivatives. (Contextual reference for pyrimidine building blocks in lipid signaling).
- Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Compendium of Case Studies.
- Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Reference for solubility protocols).
A Senior Application Scientist's Guide to Validating Regioselectivity in Pyrimidine Ring Reactions
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design, forming the core of numerous therapeutic agents.[1][2] Its prevalence is due in large part to its ability to engage in specific hydrogen bonding and act as a versatile bioisostere.[1] However, the precise functionalization of the pyrimidine ring is a non-trivial challenge. The two nitrogen atoms profoundly influence the ring's electronic landscape, creating a nuanced reactivity profile that can be both an asset and a hurdle.
Predicting and validating the regiochemical outcome of a reaction is paramount to ensuring the synthesis of the desired isomer and streamlining the drug discovery process. This guide provides an in-depth comparison of key reaction classes on the pyrimidine ring, supported by experimental data and detailed validation protocols. We will move beyond simple procedural lists to explore the causal mechanisms that govern regioselectivity, empowering you to make informed decisions in your synthetic strategies.
The Electronic Landscape of Pyrimidine: The Root of Regioselectivity
The pyrimidine ring is an electron-deficient heterocycle. The two nitrogen atoms at positions 1 and 3 act as powerful electron-withdrawing groups, significantly reducing the ring's electron density compared to benzene. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is highly resistant to attack by electrophiles, requiring harsh reaction conditions.[3]
-
Activation towards Nucleophilic Aromatic Substitution (SNA) and Metal-Catalyzed Coupling: The carbon atoms, particularly at positions 2, 4, and 6, are electron-poor (δ+) and thus susceptible to attack by nucleophiles.
The most electron-rich carbon, and therefore the most likely (though still disfavored) site for electrophilic attack, is the C5 position, which is meta to both nitrogen atoms. Conversely, the C2, C4, and C6 positions are the most electron-deficient and are the primary sites for nucleophilic attack.
Caption: Electronic landscape of the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNA): A Tale of Two Positions
SNA is a cornerstone of pyrimidine functionalization. On substrates like 2,4-dichloropyrimidine, a common building block, the regioselectivity of the first substitution is highly dependent on both the nucleophile and the reaction conditions. The C4 and C2 positions are the most activated sites for nucleophilic attack.
Causality of Regioselectivity
The preference for C4 or C2 substitution is often a delicate balance of electronic and steric factors. While both positions are electronically activated, the C4 position is generally considered more reactive towards many nucleophiles due to a combination of factors including the stability of the Meisenheimer intermediate. However, this is not absolute. For instance, in 2-MeSO₂-4-chloropyrimidine, amines and Stille couplings selectively target C4, whereas alkoxides attack at C2.[4] This highlights the critical role the specific nucleophile plays in dictating the reaction's outcome.
Experimental Validation: Comparing Amine and Alkoxide Nucleophiles
A self-validating experiment to confirm this differential regioselectivity involves reacting 2,4-dichloropyrimidine with two distinct nucleophiles under controlled conditions and analyzing the product distribution.
Caption: Workflow for validating nucleophile-dependent regioselectivity.
Protocol: Regioselective Amination of 2,4-Dichloropyrimidine
This protocol describes the reaction with benzylamine, which is expected to selectively substitute at the C4 position.
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol (0.2 M) in an oven-dried round-bottom flask, add triethylamine (1.2 eq).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Validation & Analysis:
-
LC-MS: Confirm the mass of the desired monosubstituted product.
-
¹H NMR: The key to validation. The chemical shifts and coupling patterns of the remaining pyrimidine protons (at C5 and C6) will be distinct for the C4-substituted isomer versus the C2-substituted isomer. The expected product, 4-(benzylamino)-2-chloropyrimidine, will show two distinct doublets for H5 and H6.
-
¹³C NMR: Confirm the number of aromatic carbons and their chemical shifts, which will differ between the two possible isomers.
-
By running a parallel reaction with sodium methoxide, researchers can directly compare the ¹H NMR spectra of the purified products to unequivocally validate the differential regioselectivity.
Palladium-Catalyzed Cross-Coupling: The Power of the Catalyst
For constructing C-C bonds, the Suzuki-Miyaura cross-coupling is an indispensable tool.[5] When applied to di- or polyhalogenated pyrimidines, the regioselectivity is largely governed by the relative reactivity of the C-X bonds towards the palladium catalyst. The generally accepted reactivity order is C-I > C-Br > C-Cl, and for different positions on the same ring, C4 is often more reactive than C2.[5]
Causality of Regioselectivity
The key selectivity-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is favored at the most electrophilic carbon with the most labile leaving group. For 2,4-dichloropyrimidine, oxidative addition occurs preferentially at the C4-Cl bond.[5] This intrinsic preference allows for selective monofunctionalization, leaving the C2-Cl bond available for subsequent transformations.
However, this conventional selectivity can be overturned. The choice of palladium ligand is critical. While standard phosphine ligands like PPh₃ often yield the C4-coupled product, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to invert this selectivity, favoring C2 coupling on related dichloropyridines.[6] Furthermore, ligand-free "Jeffery" conditions can dramatically enhance C4-selectivity.[6]
Comparative Data: Suzuki Coupling of 2,4-Dichloropyrimidine
The following table summarizes experimental data from the literature, comparing the regioselective outcomes under different catalytic systems.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Product & Yield | Regio-selectivity | Source |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | 80 (MW) | 15 min | 2-Chloro-4-phenylpyrimidine (98%) | >99:1 (C4:C2) | [5] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ | Na₂CO₃ | Glyme/H₂O | 80 | 18 h | 2,4-Dichloro-6-phenylpyrimidine (88%) | High (C6 pref.)* | [7] |
| 2,4-Diiodopyrimidine | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ | Na₂CO₃ | Glyme/H₂O | 80 | 18 h | 4-Iodo-2-phenyl (35%) + Diphenyl (20%) | Poor | [7] |
Note: For trichloropyrimidine, the C4 and C6 positions are electronically similar. The reaction yields the 6-phenyl product, demonstrating the subtle electronic effects at play.
This data clearly shows that while C4-selectivity is high with 2,4-dichloropyrimidine under standard conditions, using more reactive halogens like iodine leads to poor selectivity and over-reaction.[7]
Protocol: Validating Regioselective Suzuki-Miyaura Coupling
This protocol provides a robust method for selectively synthesizing 2-chloro-4-phenylpyrimidine and validating the outcome.
-
Reagent Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.005 eq).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (to achieve a 0.5 M concentration of the pyrimidine).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at 80 °C for 15 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Validation & Analysis:
-
GC-MS: An excellent tool for this validation. Obtain a chromatogram of the crude reaction mixture. The C4 and C2 isomers will likely have different retention times, allowing for quantification of the regiomeric ratio. The mass spectra will confirm the identity of the peaks.
-
¹H NMR: As with the SNA reaction, the NMR spectrum of the purified major product will be definitive. The signals for the C5 and C6 protons will confirm the C4 substitution pattern.
-
By implementing this protocol, a researcher can rapidly and efficiently synthesize the target C4-arylated pyrimidine and, crucially, use the analytical step to generate quantitative, verifiable data on the reaction's regioselectivity.
Conclusion
The regioselectivity of reactions on the pyrimidine ring is not a matter of chance but a predictable outcome based on a firm understanding of the molecule's electronic properties and the reaction's mechanism. For nucleophilic substitutions, the choice of nucleophile can be a deciding factor, while for palladium-catalyzed cross-couplings, the interplay between the leaving group and the catalytic system dictates the site of functionalization.
The protocols and comparative data presented here serve as a guide for not only performing these critical reactions but for establishing self-validating workflows. By integrating analytical techniques like NMR and GC-MS directly into the experimental plan, researchers can move beyond assumption to certainty, ensuring the efficient and accurate synthesis of novel pyrimidine-based molecules for the advancement of drug discovery and development.
References
- Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
- quimicaorganica.org.Electrophilic substitution on pyridine.
- Vertex AI Search.
- Vertex AI Search.Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- National Institutes of Health (NIH). (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- The Journal of Organic Chemistry (ACS Publications). (2004). Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-Phenylisoxazolo[2,3-a]pyrimidine...
- Organic Chemistry Portal.Pyrimidine synthesis.
- YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- YouTube. (2023).
- Growing Science. (2021).
- ACS Publications.Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- National Institutes of Health (NIH).Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI.Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Kinetic Profiling & Process Utility: 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
The following guide is structured as a technical benchmarking dossier for process chemists and medicinal scientists. It moves beyond simple product descriptions to analyze the reactivity profile of 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine, a critical scaffold in the synthesis of Endothelin Receptor Antagonists (ERAs) and lipophilic pyrimidine derivatives.
Executive Technical Summary
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine (hereafter 5-Br-DTBP ) represents a strategic balance point in the halogenated pyrimidine series. While the 5-position of the pyrimidine ring is electronically primed for nucleophilic attack or metal-catalyzed cross-coupling, the choice of the halogen (Br) versus its analogs (Cl, I) dictates the reaction kinetics, catalyst loading, and overall Process Mass Intensity (PMI).
This guide objectively compares 5-Br-DTBP against its chloro- and iodo-analogs, providing a kinetic rationale for its selection in high-value syntheses, such as those for Bosentan-class therapeutics.
Comparative Kinetic Analysis
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step (RDS) for electron-deficient heterocycles is typically the Oxidative Addition (OA) of the Pd(0) species into the C-X bond.
The following table benchmarks 5-Br-DTBP against its primary alternatives. Data is synthesized from general reactivity trends of 5-halopyrimidines in Pd-catalyzed systems.[1]
Table 1: Halogen-Dependent Kinetic & Process Benchmarking
| Feature | 5-Chloro Analog | 5-Bromo Analog (Product) | 5-Iodo Analog |
| Leaving Group | Chloride (-Cl) | Bromide (-Br) | Iodide (-I) |
| Bond Dissociation Energy | ~95 kcal/mol (Strong) | ~80 kcal/mol (Moderate) | ~65 kcal/mol (Weak) |
| Relative Rate ( | 1 (Reference) | ~10³ – 10⁴ | ~10⁵ |
| Catalyst Requirement | High (1–5 mol% Pd) | Moderate (0.05–1 mol% Pd) | Low (<0.01 mol% Pd) |
| Ligand Dependency | Requires bulky, electron-rich phosphines (e.g., XPhos, tBu3P) | Works with standard phosphines (e.g., PPh3, dppf) | Ligand-free conditions often possible |
| Atom Economy | Best (Lowest MW waste) | Intermediate | Poor (High MW waste) |
| Process Verdict | Cost-Driver: Cheap starting material, but expensive catalyst/ligand package required.[2][3] | Optimal Balance: High reactivity allows low catalyst loading without the instability of iodides. | Instability Risk: Prone to light degradation and homocoupling side-reactions. |
Mechanistic Insight: The Electronic "Push-Pull"
The 5-Br-DTBP molecule exhibits a unique electronic environment:
-
Inductive Withdrawal: The pyrimidine nitrogens withdraw electron density, making the C5 position electron-deficient. This accelerates the oxidative addition of Pd(0) compared to a phenyl bromide.
-
Resonance Donation: The phenoxy oxygen at C2 donates electron density into the ring. However, the bulky 2,4-di-tert-butyl groups force the phenyl ring out of planarity, potentially reducing this resonance donation.
-
Result: The C5-Br bond retains high electrophilicity, making it significantly more reactive than standard aryl bromides.
-
Visualizing the Kinetic Pathway
To understand the reactivity advantage, we must visualize the catalytic cycle. The diagram below highlights the critical Oxidative Addition step where the differentiation between Br, Cl, and I occurs.
Figure 1: Catalytic cycle for the cross-coupling of 5-Br-DTBP. The red node indicates the rate-determining step (Oxidative Addition) where the choice of Bromine provides the kinetic advantage over Chlorine.
Experimental Protocols
Reliable kinetic data requires rigorous experimental setups. Below are two self-validating protocols: one for ensuring the quality of the starting material (crucial for kinetic consistency) and one for the kinetic benchmarking assay itself.
Protocol A: Synthesis of 5-Br-DTBP (Quality Control)
Context: Commercial samples often contain traces of the 5-chloro analog if synthesized from 5-bromo-2,4-dichloropyrimidine. Pure material is required for accurate kinetic data.
-
Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), 2,4-Di-tert-butylphenol (1.05 eq), K₂CO₃ (1.5 eq), DMF (anhydrous).
-
Setup: Charge a dry flask with phenol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide.
-
Addition: Add 5-Bromo-2-chloropyrimidine solution dropwise. Note: The 2-Cl is displaced via SNAr. The 5-Br remains intact due to the specific conditions (SNAr prefers C2/C4 over C5).
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC (Target: Disappearance of pyrimidine starting material).
-
Workup: Pour into ice water. Filter the precipitate.[4] Recrystallize from Ethanol/Water.
-
Validation: ¹H NMR must show the distinct t-butyl signals (1.3-1.5 ppm) and the pyrimidine protons (singlet ~8.5-8.7 ppm).
Protocol B: Competitive Kinetic Assay (The "Race")
Context: To objectively prove the reactivity order (Br vs Cl), perform a competition experiment.
-
Substrate Mix: In a single reaction vessel, dissolve equimolar amounts (1.0 mmol each) of:
-
Substrate A: 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine[2]
-
Substrate B: 5-Chloro-2-(2,4-di-tert-butylphenoxy)pyrimidine
-
-
Coupling Partner: Add Phenylboronic acid (0.5 mmol, limiting reagent).
-
Catalyst: Add Pd(PPh₃)₄ (1 mol%) and Na₂CO₃ (2.0 eq) in Toluene/Water (10:1).
-
Execution: Heat to 60°C.
-
Sampling: Take aliquots at t=5, 10, 20, and 60 minutes. Quench immediately in cold MeCN.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Calculation: Calculate the conversion ratio of Product A (from Br) vs Product B (from Cl).
-
Expected Result: >95% of the product should be derived from the Bromo-substrate, confirming
.
-
Workflow Visualization
The following diagram outlines the logical flow for selecting the optimal halide based on the experimental data derived above.
Figure 2: Decision matrix for selecting 5-Br-DTBP over alternatives based on process constraints.
References
-
PubChem. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O.[2] National Library of Medicine. Link
-
Gong, Y. et al. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines. ResearchGate. Link
-
BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link
-
Journal of the Chemical Society C. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing. Link
-
Vertex AI Search. Synthesis of 5-Bromo-2-substituted pyrimidine compounds. Patent CN110642788A. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Executive Summary & Chemical Identity
Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine .[1]
Context: This compound is a lipophilic, halogenated pyrimidine intermediate commonly used in drug discovery (e.g., Suzuki-Miyaura cross-coupling). Its structure combines a reactive electrophile (bromine) with a bulky, lipophilic tail (di-tert-butylphenoxy). This dual nature creates specific permeation risks that standard "lab coat and glasses" protocols fail to address adequately.
| Chemical Attribute | Specification |
| CAS Number | 1017788-99-6 |
| Molecular Formula | C₁₈H₂₃BrN₂O |
| Molecular Weight | 363.3 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility Profile | Low water solubility; High solubility in organic solvents (DCM, THF, DMSO).[2] |
| Key Hazard Class | Irritant (Skin/Eye/Respiratory) ; Potential Skin Sensitizer. |
Risk Assessment: The "Why" Behind the PPE
As a Senior Scientist, you must understand that safety data sheets (SDS) for specialized intermediates often rely on "categorical bridging" rather than specific toxicological testing. We treat this molecule based on its functional groups:
-
The Lipophilic Vector (The tert-butyl groups): The 2,4-di-tert-butylphenoxy moiety significantly increases lipid solubility. If this compound is dissolved in a carrier solvent (like DMSO or DCM), it can penetrate the skin barrier faster than simple pyrimidines.
-
The Reactive Handle (The Bromine): Halogenated heterocycles are often skin and eye irritants (H315, H319) and can cause respiratory irritation (H335) if inhaled as dust.
-
The Physical Form: As a fine powder, electrostatic charging is a risk. It will cling to gloves and sleeves, leading to secondary exposure outside the hood.
PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. Select PPE based on the state of matter .
Scenario A: Handling Dry Solid (Weighing/Transfer)
Primary Risk: Inhalation of dust and ocular contact.
| Body Part | PPE Requirement | Scientific Rationale |
| Respiratory | Fume Hood (Primary) . If outside hood: N95 or P100 Respirator. | Engineering controls are superior to masks. The solid is not volatile but is dispersible. |
| Hands | Nitrile Gloves (4–6 mil) . | Standard nitrile provides excellent protection against the dry solid. |
| Eyes | Chemical Splash Goggles .[3] | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. |
| Body | Lab Coat (Buttoned, Cotton/Poly). | Prevent electrostatic accumulation on personal clothing. |
Scenario B: Handling Solutions (Reaction/Work-up)
Primary Risk: Dermal absorption via solvent carrier.
| Body Part | PPE Requirement | Scientific Rationale |
| Hands (General) | Double Nitrile (Outer glove changed immediately upon splash). | DMSO/THF facilitates skin entry. Double gloving creates a sacrificial barrier. |
| Hands (DCM) | Silver Shield / Laminate or Double Nitrile with <1 min breakthrough awareness. | If dissolved in Dichloromethane (DCM), nitrile degrades in <2 minutes. Laminate gloves are mandatory for prolonged contact. |
| Eyes | Safety Glasses with Side Shields.[4] | Splash risk is directional; goggles are preferred if reaction is under pressure. |
Operational Workflow & Visualization
The following diagram illustrates the decision logic for PPE selection and waste stream management.
Figure 1: Decision tree for PPE selection based on physical state and solvent carrier compatibility.
Self-Validating Protocols (Trustworthiness)
To ensure the PPE is actually working, you must implement these verification steps before every experiment.
Protocol 1: The Glove Inflation Test (Pneumatic Check)
Why: Micro-pinholes in nitrile gloves are invisible to the naked eye but allow chemical permeation.
-
Don the glove.
-
Grasp the cuff and spin the glove around itself to trap air inside.
-
Squeeze the inflated palm.
-
Validation: If the glove maintains pressure, it is intact. If it deflates, discard immediately.
Protocol 2: The "Tissue Swipe" Decontamination Check
Why: White powder on a white lab bench is often invisible.
-
After weighing the compound, wet a Kimwipe with acetone or methanol.
-
Swipe the area around the balance.
-
Validation: Hold the wipe against a dark background. Any white residue indicates poor containment; re-clean and review technique.
Disposal & Emergency Response
Disposal Strategy
This compound is halogenated.[5] It cannot go into general organic waste if your facility segregates halogens to prevent incinerator corrosion.
-
Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Halogenated."
-
Liquid Waste: Dispose of in the Halogenated Organic Solvents carboy (Red Label usually). Do not mix with acid waste streams.
Emergency Exposure Plan
-
Eye Contact: Flush immediately for 15 minutes.[6] Note: Since the compound is lipophilic, water solubility is low. Physical flushing is to remove particles, but immediate medical assessment is required.
-
Skin Contact:
-
Do not use solvent (acetone/ethanol) to wash skin; this drives the chemical deeper.
-
Wash with mild soap and copious water.
-
Check for "defatting" (white patches) on skin, a sign of solvent damage that facilitates absorption.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27281298, 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). Retrieved from [Link]
Sources
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cmu.edu [cmu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
